n-Methyl-4-(trifluoromethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCCWCLGIPNIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353230 | |
| Record name | n-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41419-59-4 | |
| Record name | n-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41419-59-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: n-Methyl-4-(trifluoromethoxy)aniline (CAS: 41419-59-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF3) imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 41419-59-4 | [3] |
| Molecular Formula | C8H8F3NO | [3] |
| Molecular Weight | 191.15 g/mol | [3] |
| Boiling Point | 96-98 °C at 15 mmHg | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | Not specified in search results | |
| Solubility | Not specified in search results | |
| pKa | Not specified in search results |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported via the selective mono-N-methylation of 4-(trifluoromethoxy)aniline.[5]
Experimental Protocol: Selective mono-N-methylation of 4-(trifluoromethoxy)aniline
Materials:
-
4-(trifluoromethoxy)aniline
-
Methanol
-
Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)
-
Nitrogen gas
-
Autoclave with magnetic stirrer and temperature controller
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
-
Analytical equipment (GC-MS, NMR)
Procedure: [5]
-
Catalyst Preparation: A Ni/ZnAlOx catalyst is prepared, for example, by a co-precipitation method followed by calcination.
-
Reaction Setup: In a 50 mL autoclave, add 4-(trifluoromethoxy)aniline (1.0 mmol), the Ni/ZnAlOx catalyst (e.g., 40 mg), and methanol (10 mL).
-
Inert Atmosphere: Purge the autoclave with nitrogen gas five times to remove air.
-
Pressurization: Pressurize the autoclave with 1 MPa of N2 at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 160 °C with magnetic stirring (1000 rpm).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples and analyzing them by GC-MS.
-
Work-up: After completion of the reaction (e.g., 24 hours), cool the autoclave to room temperature.
-
Analysis: Analyze the reaction mixture by GC-MS and GC using an internal standard (e.g., ethylbenzene) to determine conversion and yield.
-
Purification: The product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Yield: The yield of this compound can be determined by gas chromatography.[5]
Applications in Drug Development
The trifluoromethoxy group is a key pharmacophore that can enhance the drug-like properties of a molecule. Its introduction can lead to:
-
Increased Lipophilicity: Facilitating passage through biological membranes.[1][2]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, potentially increasing the half-life of a drug.[1]
While specific biological activity data such as IC50 or MIC values for this compound were not found in the search results, its structural analogs are known to be used in the synthesis of compounds with potential therapeutic applications, including anticancer and antiviral agents.[6] The core aniline structure provides a versatile scaffold for the synthesis of a wide range of derivatives.
Experimental and Logical Workflows
The general workflow for utilizing this compound in a drug discovery program would typically involve its use as a key intermediate in a multi-step synthesis.
Caption: Drug discovery workflow utilizing this compound.
Signaling Pathways
While no specific signaling pathways directly modulated by this compound have been identified in the search results, it is plausible that derivatives of this compound could be designed to target various pathways implicated in disease. For instance, many kinase inhibitors, which often target signaling cascades like the MAPK/ERK pathway, incorporate substituted aniline moieties.[7] The unique electronic properties of the trifluoromethoxy group could be leveraged to achieve selective interactions with target proteins within these pathways.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its favorable physicochemical properties, imparted by the trifluoromethoxy group, make it an attractive starting material for the development of new therapeutic agents and advanced materials. While further research is needed to fully elucidate the biological activities and specific molecular targets of its derivatives, the synthetic accessibility and desirable properties of this compound ensure its continued importance in the field of chemical and pharmaceutical research.
References
Technical Guide: n-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-Methyl-4-(trifluoromethoxy)aniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a potential experimental protocol for its synthesis, and contextualizes its application within a typical drug discovery workflow.
Core Physicochemical Data
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group often enhances metabolic stability and lipophilicity, properties that can improve the pharmacokinetic profile of a drug candidate.
| Property | Value | Reference |
| Molecular Weight | 191.15 g/mol | [1] |
| Molecular Formula | C₈H₈F₃NO | |
| CAS Number | 41419-59-4 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the selective mono-N-methylation of 4-(trifluoromethoxy)aniline. A plausible method involves the use of methanol as the methylating agent over a heterogeneous nickel catalyst. This approach offers a selective and efficient route to the desired product.
Experimental Protocol: Selective mono-N-methylation
This protocol is based on procedures for similar N-methylation reactions of anilines.
Materials:
-
4-(trifluoromethoxy)aniline
-
Methanol (reagent grade)
-
Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)
-
Nitrogen gas (high purity)
-
Ethylbenzene (internal standard for GC analysis)
-
50 mL autoclave with magnetic stirrer and temperature controller
Procedure:
-
Catalyst Preparation: A NiZnAl-layered double hydroxide (LDH) can be prepared by a co-precipitation method. Typically, solutions of Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O are precipitated with urea. The resulting LDH is then calcined to form the mixed oxide support, followed by reduction to obtain the active Ni catalyst.
-
Reaction Setup:
-
To the 50 mL autoclave, add 4-(trifluoromethoxy)aniline (1.0 mmol), the prepared Ni/ZnAlOx catalyst (e.g., 40 mg), and methanol (10 mL).
-
Seal the autoclave and flush it five times with high-purity nitrogen gas to remove any air.
-
Pressurize the autoclave with nitrogen to 1 MPa at room temperature.
-
-
Reaction Execution:
-
Heat the autoclave to 160 °C while stirring at 1000 rpm.
-
Maintain these conditions for the duration of the reaction (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent the nitrogen gas carefully.
-
Analyze the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography (GC) with ethylbenzene as an internal standard to determine conversion and selectivity.
-
The product, this compound, can be purified from the reaction mixture by column chromatography.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Role in Drug Discovery
This compound is a key building block in the synthesis of novel bioactive molecules. The trifluoromethoxy group is known to improve metabolic stability and cell membrane permeability, making it a desirable feature in drug candidates. This compound can be utilized in the "lead optimization" phase of drug discovery, where a promising lead compound is chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties.
Drug Discovery Workflow
The following diagram illustrates a simplified workflow for drug discovery, highlighting where a building block like this compound would be incorporated.
References
An In-depth Technical Guide to the Chemical Properties of n-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of n-Methyl-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of growing interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, synthesis, and analytical characterization.
Core Chemical Properties
This compound is a derivative of aniline featuring a methyl group on the amine and a trifluoromethoxy group at the para position of the benzene ring. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available, a complete experimental profile for properties such as melting point and water solubility is not readily found in the public domain.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Boiling Point | 96-98 °C at 15 mmHg | [2] |
| Appearance | Liquid | [3] |
| CAS Number | 41419-59-4 | [1] |
Note: Due to a lack of specific experimental data for this compound, some properties of the closely related compound 4-(trifluoromethoxy)aniline are provided for reference in the text where applicable. The unmethylated analogue, 4-(trifluoromethoxy)aniline, is described as a colorless to pale yellow solid, sparingly soluble in water but soluble in organic solvents like ethanol, ether, and acetone[2]. The trifluoromethyl analogue, 4-(trifluoromethyl)aniline, also shows limited solubility in polar solvents like water and is more soluble in non-polar organic solvents such as toluene and hexane[3].
Synthesis and Analysis Workflow
As no specific biological signaling pathways involving this compound have been detailed in the available scientific literature, a logical workflow for its synthesis and subsequent analysis is presented below. This workflow outlines the general steps a researcher would take from starting materials to the characterization of the final product.
Caption: A logical workflow for the synthesis and analysis of this compound.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and analysis of this compound based on available literature for similar compounds.
Synthesis: N-Methylation of 4-(trifluoromethoxy)aniline
Objective: To synthesize this compound via the N-methylation of 4-(trifluoromethoxy)aniline.
General Procedure (based on similar N-methylation reactions):
-
Catalyst Preparation: A heterogeneous catalyst, such as a nickel-based catalyst (e.g., Ni/ZnAlOx), is prepared. This often involves the precipitation of metal nitrates followed by calcination.
-
Reaction Setup: In a high-pressure autoclave, 4-(trifluoromethoxy)aniline is combined with the catalyst and a solvent, which also acts as the methylating agent (e.g., methanol).
-
Reaction Conditions: The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized. The reaction mixture is heated to a specified temperature (e.g., 160-180 °C) and stirred for a designated period.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield pure this compound.
Analytical Characterization
Objective: To confirm the structure of the synthesized this compound.
General Protocol for ¹H NMR:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CD₃OD).
-
Instrument: A ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).
-
Expected Signals: The spectrum is expected to show signals corresponding to the methyl protons, the aromatic protons, and the amine proton. For this compound, the ¹H NMR spectrum in CD₃OD shows a doublet for the aromatic protons at approximately δ 7.00 ppm and a singlet for the methyl protons.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
General Protocol for GC-MS (Electron Ionization - EI):
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the compound from any residual impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer with an electron ionization source.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak [M]⁺, which for this compound is expected at m/z 191. The fragmentation pattern can provide further structural confirmation.
Safety and Handling
This compound is classified as a toxic substance. Appropriate safety precautions must be taken when handling this chemical.
Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled[3].
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
In case of exposure, immediate medical attention is required. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases[2].
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates. The N-methyl group can also modulate the compound's binding affinity and pharmacokinetic properties. Therefore, this compound serves as a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. For example, the replacement of an aniline NH with an N-methyl substitution has been investigated in the context of allosteric Bcr-Abl inhibitors[4].
Conclusion
This technical guide provides a summary of the currently available chemical information for this compound. While key physicochemical data and detailed experimental protocols are still emerging, this document serves as a valuable resource for researchers working with this compound. Further studies are needed to fully characterize its properties and explore its potential applications in drug discovery and materials science.
References
n-Methyl-4-(trifluoromethoxy)aniline synthesis pathway
An in-depth technical guide on the synthesis of n-Methyl-4-(trifluoromethoxy)aniline for researchers, scientists, and drug development professionals. This document outlines the primary synthesis pathways, including the preparation of the key intermediate 4-(trifluoromethoxy)aniline and its subsequent N-methylation to the final product. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate understanding and replication.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design. This guide details the synthetic routes to this compound, focusing on practical and efficient methodologies.
Synthesis of the Precursor: 4-(Trifluoromethoxy)aniline
The synthesis of this compound typically begins with the preparation of its precursor, 4-(trifluoromethoxy)aniline. Several methods for the synthesis of 4-(trifluoromethoxy)aniline have been reported, including the degradation of trifluoromethoxybenzamide, high-pressure reactions of aminophenol or trifluoromethoxychlorobenzene, and the reduction of trifluoromethoxynitrobenzene.[1] A newer, high-yield method has also been proposed.[1]
High-Yield Synthesis of 4-(Trifluoromethoxy)aniline
A method with high yield and shorter reaction steps involves the reaction of trifluoromethoxybenzene with sodium amide in the presence of sodium ferrate and sodium bromide.[1]
Experimental Protocol:
-
Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to a reaction vessel.
-
Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture is 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.[1]
-
Heat the mixture to 95°C for 4 hours.[1]
-
Add sodium amide (molar ratio of trifluoromethoxybenzene to sodium amide is 1:4.5).[1]
-
Increase the temperature to 155°C and the reaction pressure to 4 atmospheres.
-
Continue the reaction for 10 hours.[1]
-
After cooling, pour the reaction mixture into 8 times its volume of water.
-
Extract the product with chloroform (4 times the volume of the original reactants).
-
Wash the extract with water and dry with anhydrous sodium sulfate.
-
Concentrate the solution to obtain 4-(trifluoromethoxy)aniline.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Yield | 98.2% | [1] |
| HPLC Purity | 97.7% | [1] |
N-Methylation of 4-(Trifluoromethoxy)aniline
The final step in the synthesis is the N-methylation of 4-(trifluoromethoxy)aniline. A highly selective method for mono-N-methylation utilizes methanol as the methylating agent over a heterogeneous nickel catalyst.[2]
Nickel-Catalyzed N-Methylation
This method provides a direct and efficient route to this compound.
Experimental Protocol:
-
In a 50 mL autoclave equipped with a magnetic stirrer and temperature controller, add 4-(trifluoromethoxy)aniline (1.0 mmol), the Ni/ZnAlOx-600 catalyst (40 mg), and methanol (10 mL).[2]
-
Remove the air from the autoclave by flushing with nitrogen five times.
-
Charge the autoclave with 1 MPa of N2 at room temperature.
-
Heat the reaction to 160°C with magnetic stirring at 1000 rpm.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Analyze the reaction mixture by GC-MS and GC.[2]
Quantitative Data:
| Product | CAS Number | MS (EI, m/z) | ¹H NMR (400 MHz, CD₃OD) |
| This compound | 41419-59-4 | 191 [M]⁺ | δ 7.00 (d, J = 8.8 Hz, 2H), 6.62 – 6.55 (m, 2H), 2.72 (s, 3H) |
Reference for table data:[2]
Alternative N-Methylation Methods
Several other methods for the N-methylation of anilines have been developed and could be adapted for 4-(trifluoromethoxy)aniline. These include:
-
Ruthenium-catalyzed methylation with methanol: This method uses a (DPEPhos)RuCl₂PPh₃ catalyst and a weak base like Cs₂CO₃. The reaction is typically carried out at 140°C for 12 hours.[3]
-
Formic acid as a methylating agent: A transition-metal-free approach using formic acid as the C1 source and a simple inorganic base like K₂HPO₄ as the catalyst.[4]
-
Carbon dioxide and hydrosilanes: Nickel-catalyzed reductive N-methylation using CO₂ as a carbon source and a hydrosilane as the reductant.[5]
Visualization of Synthesis Pathways
The following diagrams illustrate the key synthesis steps.
References
Spectroscopic Profile of n-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for n-Methyl-4-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. The document presents available quantitative data in structured tables, details experimental protocols for key analytical techniques, and visualizes the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in this format | See spectrum | Aromatic protons and N-methyl protons |
Note: A ¹H NMR spectrum is available in the supporting information of a study by Zheng et al. (2023), but peak assignments and multiplicities are not explicitly tabulated.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| 149.8 |
| 143.2 |
| 141.1 |
| 132.3 |
| 131.8 |
| 129.9 |
| 129.3 |
| 129.1 |
| 128.1 |
| 128.0 |
| 127.4 |
| 127.1 |
| 122.0 |
| 115.8 |
| 108.6 |
| 107.1 |
| 94.7 |
| 89.4 |
| 29.9 |
Source: SpectraBase.[2]
Table 3: Mass Spectrometry (GC-MS) Data
| Mass to Charge Ratio (m/z) | Relative Intensity |
| See mass spectrum | See mass spectrum |
Note: A GC-MS spectrum is available on SpectraBase, providing fragmentation patterns for structural elucidation.[2]
Infrared (IR) Spectroscopy
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively published. However, the following sections describe generalized and representative methodologies for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of aromatic amines is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of aniline derivatives is outlined below:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.
-
-
GC Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Inlet Temperature: 250-280 °C.
-
Injection Volume: 1 µL in splitless or split mode.
-
Oven Temperature Program: An initial temperature of 50-80 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
-
MS Conditions:
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: A scan range of m/z 40-450 is typically sufficient to observe the molecular ion and key fragments.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of n-Methyl-4-(trifluoromethoxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of n-Methyl-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates available qualitative information and presents robust experimental protocols for its determination.
Physicochemical Properties and Solubility Profile
This compound (CAS No. 41419-59-4) is a derivative of aniline with a molecular formula of C8H8F3NO. Its structure, featuring a lipophilic trifluoromethoxy group and a polar N-methylamino group, suggests a varied solubility profile in different organic solvents. The trifluoromethoxy group enhances the molecule's stability and lipophilicity, which can influence its interaction with various solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. The following table summarizes the available qualitative solubility information for the related compound, 4-(trifluoromethoxy)aniline, which can serve as a preliminary guide.
| Solvent | Solvent Type | Solubility |
| Methanol | Polar Protic | Slightly Soluble[2] |
| Ethanol | Polar Protic | Soluble[1] |
| Acetone | Polar Aprotic | Soluble[1] |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble[2] |
| Dichloromethane | Polar Aprotic | Predicted to be Soluble |
| Chloroform | Polar Aprotic | Slightly Soluble[2] |
| Toluene | Non-Polar | Predicted to be Soluble |
| Hexane | Non-Polar | Predicted to be Soluble |
| Diethyl Ether | Polar Aprotic | Soluble[1] |
Note: The data presented is for the related compound 4-(trifluoromethoxy)aniline and should be used as an estimation. Experimental verification is recommended for precise applications.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, a detailed methodology for determining the solubility of this compound is provided below. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.
Protocol: Equilibrium Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring continuous agitation to facilitate dissolution.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method. Determine the concentration of this compound by comparing its response to the calibration curve generated from the standard solutions.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor
The following diagram illustrates the general workflow for this experimental protocol.
Synthesis and Metabolic Considerations
Understanding the synthesis and potential metabolic pathways of this compound can provide valuable context for its application in drug development and other research areas.
General Synthesis Pathway
This compound can be synthesized through various methods, often involving the N-methylation of 4-(trifluoromethoxy)aniline. The diagram below outlines a representative synthetic route.
While specific metabolic studies on this compound are limited, the metabolism of related aromatic amines often involves N-dealkylation and ring hydroxylation. This understanding is crucial for predicting the compound's pharmacokinetic and toxicological properties.
This guide serves as a foundational resource for researchers working with this compound. The provided protocols and contextual information are intended to facilitate further investigation and application of this compound in scientific research and development.
References
Navigating the Stability and Storage of n-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide
For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for n-Methyl-4-(trifluoromethoxy)aniline, a key building block in various synthetic applications.
This compound requires careful handling and storage to maintain its chemical purity and prevent degradation. Like many aromatic amines, it is susceptible to environmental factors such as light, heat, and oxygen, which can lead to the formation of impurities and a decrease in efficacy. This guide synthesizes available data to provide best-practice recommendations for its long-term stability.
Recommended Storage Conditions
To ensure the longevity and purity of this compound, adherence to appropriate storage protocols is critical. The following table summarizes the recommended conditions based on information from safety data sheets and general chemical storage guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.[1] | Minimizes the rate of potential thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation, a common degradation pathway for anilines. |
| Container | Tightly closed, light-resistant container (e.g., amber glass).[1] | Protects from atmospheric moisture and prevents photodegradation. |
| Ventilation | Well-ventilated area.[1] | Ensures safe dispersal of any potential vapors. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and acid chlorides. | Prevents vigorous and potentially hazardous reactions that can degrade the compound. |
Stability Profile and Potential Degradation Pathways
While specific quantitative stability data such as shelf life and degradation kinetics for this compound are not extensively documented in publicly available literature, the stability of aromatic amines is a well-studied area. The primary degradation pathways for compounds in this class are oxidation and photodegradation. Discoloration, often to a yellow or brownish hue, is a common visual indicator of degradation due to oxidation upon exposure to air and light.
Based on studies of related compounds, potential degradation mechanisms for this compound can be inferred. For instance, thermal stress on the related compound 4-(trifluoromethyl)aniline has been reported to cause trimerization with the evolution of hydrogen fluoride. Forced degradation studies on other complex molecules containing the 4-(trifluoromethyl)aniline moiety have shown susceptibility to hydrolysis, oxidation, and thermal degradation.
The following diagram illustrates a generalized degradation pathway for anilines, which is likely applicable to this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols: Forced Degradation Study
To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study can be performed. The following is a generalized protocol that can be adapted for this purpose.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance, pH meter, HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), photostability chamber, and a temperature-controlled oven.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in a temperature-controlled oven at 80°C for 48 hours. Separately, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
References
In-Depth Technical Guide: n-Methyl-4-(trifluoromethoxy)aniline Health and Safety Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available health and safety information for n-Methyl-4-(trifluoromethoxy)aniline. The information is compiled from various safety data sheets (SDS) and toxicological databases. It is intended to inform researchers, scientists, and drug development professionals about the potential hazards, handling precautions, and emergency procedures associated with this compound. Due to the limited availability of specific experimental data for this compound, information on structurally related compounds is included for context and precautionary guidance.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The available data for this compound and its parent compound, 4-(trifluoromethoxy)aniline, are summarized below.
| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
Data is based on the Fisher Scientific Safety Data Sheet for this compound.
For the structurally related compound, 4-(trifluoromethoxy)aniline , the GHS classification indicates a higher level of toxicity:
| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] | Danger |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[1] | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | Warning |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] | Danger |
| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] | Warning |
Data is based on the Merck Millipore Safety Data Sheet for 4-(trifluoromethoxy)aniline.
Toxicological Information
Absorption of the related compound, 4-(trifluoromethoxy)aniline, into the body may lead to the formation of methemoglobin, which can cause cyanosis in sufficient concentrations. The onset of symptoms may be delayed for 2 to 4 hours or longer.
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound have not been identified in the reviewed literature and safety data sheets. For researchers planning to conduct such studies, it is recommended to follow established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation.
A generalized workflow for chemical hazard assessment is presented below.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.
Conclusion
This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data for this compound is limited, the available information indicates that it is harmful by multiple routes of exposure and is an irritant. Researchers and other professionals working with this substance should adhere to the safety precautions outlined in this guide and consult the full Safety Data Sheet provided by the supplier. The provided workflow for hazard assessment can serve as a general guideline for any necessary future toxicological studies.
References
The Ascendant Role of N-Methyl-4-(trifluoromethoxy)aniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug design, imparting enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. Among these, the trifluoromethoxy group (-OCF₃) has garnered significant attention. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and burgeoning role of a key building block, n-Methyl-4-(trifluoromethoxy)aniline, in medicinal chemistry. We will delve into its application in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. This guide will present quantitative biological data for representative derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and synthetic workflows to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Trifluoromethoxy Moiety in Drug Design
The trifluoromethoxy group offers a unique combination of properties that are highly advantageous in medicinal chemistry.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their interaction with biological targets.[1] Furthermore, the trifluoromethoxy group is metabolically stable and increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1][2] These characteristics have led to the incorporation of the trifluoromethoxy group into a number of approved drugs and clinical candidates.
This compound serves as a valuable scaffold, combining the beneficial properties of the trifluoromethoxy group with a reactive secondary amine that can be readily incorporated into a variety of molecular frameworks. The N-methyl group can provide additional steric bulk and alter the hydrogen bonding capacity compared to the primary aniline, which can be crucial for fine-tuning the selectivity and potency of a drug candidate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃NO | [3] |
| Molecular Weight | 191.15 g/mol | [3] |
| CAS Number | 41419-59-4 | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| LogP (calculated) | ~2.5-3.0 | - |
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through a two-step process starting from 4-(trifluoromethoxy)aniline.
Synthesis of the Precursor: 4-(Trifluoromethoxy)aniline
Several methods for the synthesis of 4-(trifluoromethoxy)aniline have been reported. A high-yield, two-stage process is outlined below.[4][5]
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline [4]
-
Stage 1: Nitration of Trifluoromethoxybenzene: To a solution of trifluoromethoxybenzene, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature between 30-45°C. After the addition is complete, the reaction is stirred for an additional hour. The reaction mixture is then washed with water and a sodium carbonate solution to yield a mixture of nitrotrifluoromethoxybenzene isomers.
-
Stage 2: Reduction of the Nitro Group: The mixture of nitrotrifluoromethoxybenzene isomers is then subjected to catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in a suitable solvent such as ethanol or methanol under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)aniline.
N-Methylation of 4-(Trifluoromethoxy)aniline
A general and efficient method for the selective mono-N-methylation of anilines using methanol as the methylating agent over a heterogeneous nickel catalyst has been reported and can be adapted for the synthesis of this compound.[3]
Experimental Protocol: N-Methylation of 4-(Trifluoromethoxy)aniline (Adapted) [3]
-
Catalyst Preparation: A Ni/ZnAlOx catalyst is prepared by a co-precipitation method using urea, followed by calcination and reduction.
-
N-Methylation Reaction: In a 50 mL autoclave, 4-(trifluoromethoxy)aniline (1.0 mmol), the Ni/ZnAlOx catalyst (40 mg), and methanol (10 mL) are combined. The autoclave is flushed with nitrogen and then pressurized with 1 MPa of N₂. The reaction mixture is heated to 160°C with stirring for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is analyzed by GC-MS. The product, this compound, can be purified by column chromatography on silica gel.
Role in Medicinal Chemistry: A Case Study of Proguanil Analogs
While no currently marketed drugs are directly synthesized from this compound, its structural motifs are found in potent bioactive molecules. A study on biguanide derivatives, analogous to the antimalarial drug proguanil, highlights the potential of the 4-(trifluoromethoxy)aniline scaffold in cancer therapy.[6] In this study, a series of 1-(4-(trifluoromethoxy)phenyl)-5-alkylbiguanides were synthesized and evaluated for their anti-proliferative activity.
Quantitative Biological Data
The following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of selected 1-(4-(trifluoromethoxy)phenyl)-5-alkylbiguanide derivatives against various human cancer cell lines.[6]
| Compound | Alkyl Chain | T24 (Bladder) IC₅₀ (µM) | J82 (Bladder) IC₅₀ (µM) | 5637 (Bladder) IC₅₀ (µM) | A2780 (Ovarian) IC₅₀ (µM) | OVCAR-3 (Ovarian) IC₅₀ (µM) |
| 5C | n-Pentyl | 8.3 ± 1.2 | 7.9 ± 0.9 | 9.1 ± 1.5 | 10.2 ± 1.8 | 11.5 ± 2.1 |
| 6C | n-Hexyl | 5.6 ± 0.8 | 6.1 ± 0.7 | 6.8 ± 1.1 | 7.5 ± 1.3 | 8.9 ± 1.6 |
| 7C | n-Heptyl | 3.1 ± 0.5 | 3.5 ± 0.6 | 4.2 ± 0.7 | 4.9 ± 0.9 | 5.7 ± 1.0 |
| 8C | n-Octyl | 2.5 ± 0.4 | 2.8 ± 0.5 | 3.1 ± 0.6 | 3.8 ± 0.7 | 4.5 ± 0.8 |
| Proguanil | Isopropyl | >50 | >50 | >50 | >50 | >50 |
Data presented as mean ± standard deviation.
The results indicate that the anti-proliferative activity is dependent on the length of the alkyl chain, with the n-octyl derivative (8C ) being the most potent.[6]
Mechanism of Action: Targeting the AMPK/mTOR Signaling Pathway
Further investigation into the mechanism of action of these compounds revealed that they activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay) (Adapted) [6]
-
Cell Seeding: Human cancer cell lines (e.g., T24, J82, 5637, A2780, OVCAR-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The trifluoromethoxy group imparts favorable physicochemical properties, while the N-methylated aniline provides a versatile handle for synthetic elaboration. The case study of proguanil analogs demonstrates the potential of this structural motif to yield potent inhibitors of key signaling pathways implicated in cancer.
Future research in this area should focus on:
-
Exploring a wider range of chemical diversity by incorporating the this compound moiety into different heterocyclic scaffolds.
-
Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds against various biological targets.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis of n-Methyl-4-(trifluoromethoxy)aniline: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of n-Methyl-4-(trifluoromethoxy)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presented methodology is based on the direct N-methylation of 4-(trifluoromethoxy)aniline using methanol as a C1 source, a process catalyzed by a ruthenium complex. This approach offers an efficient and selective route to the desired product.
Introduction
This compound is a key building block in organic synthesis. The incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The N-methyl group also plays a crucial role in modulating the pharmacological properties of various compounds. Consequently, a reliable and efficient synthesis protocol for this intermediate is of high interest to researchers in medicinal chemistry and materials science.
The protocol detailed below describes a catalytic N-methylation reaction that utilizes an in-situ generated ruthenium catalyst. This "borrowing hydrogen" methodology proceeds through the temporary oxidation of methanol to an electrophilic intermediate, which then methylates the amine, followed by the regeneration of the catalyst.
Experimental Protocol
This protocol is adapted from a general procedure for the N-methylation of anilines using a ruthenium catalyst.[1]
Materials:
-
4-(trifluoromethoxy)aniline
-
Methanol (anhydrous)
-
(DPEPhos)RuCl₂(PPh₃) catalyst (or a similar Ru(II) catalyst)
-
Cesium Carbonate (Cs₂CO₃)
-
Schlenk tube (10 mL)
-
Magnetic stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv), (DPEPhos)RuCl₂(PPh₃) catalyst (0.005 mmol, 0.5 mol%), and Cesium Carbonate (0.5 mmol, 0.5 equiv).
-
Addition of Solvent: Add 1 mL of anhydrous methanol to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 12 hours.
-
Work-up: After 12 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the N-methylation of aniline derivatives using different catalytic systems. While specific data for 4-(trifluoromethoxy)aniline under these exact conditions is not provided in the cited literature, the high yields obtained for other para-substituted anilines suggest this protocol is highly effective.[1][2]
| Catalyst System | Substrate | Methylating Agent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (DPEPhos)RuCl₂(PPh₃) | Aniline derivatives | Methanol | Cs₂CO₃ | 140 | 12 | 95 - 97 | [1] |
| Ni/ZnAlOx | Aniline | Methanol | NaOH | 160 | 24 | 93 | [2] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Catalytic Cycle
The "borrowing hydrogen" mechanism involves a series of catalytic steps. The following diagram outlines the proposed pathway for the ruthenium-catalyzed N-methylation of an amine with methanol.
References
Application Notes and Protocols for n-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-4-(trifluoromethoxy)aniline is a valuable fluorinated building block in modern organic synthesis, particularly in the development of biologically active molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethoxy (-OCF3) group offers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the final compound.[3][4] These properties make it an attractive starting material for the synthesis of targeted therapeutics, especially in the field of oncology.[5]
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of multi-kinase inhibitors, exemplified by its application in the formation of diaryl urea-based compounds analogous to approved drugs like Regorafenib and Sorafenib.[4][6]
Key Applications: Synthesis of Diaryl Urea-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of diaryl urea-based kinase inhibitors. This structural motif is a well-established pharmacophore that targets the ATP-binding site of various kinases involved in cancer cell proliferation and angiogenesis.[7][8] The synthesis typically involves the reaction of an aniline derivative with an isocyanate to form the urea linkage.
The trifluoromethoxy group on the aniline ring can significantly influence the binding affinity and selectivity of the inhibitor for its target kinases.[3] The N-methyl group can also play a crucial role in modulating the compound's physicochemical properties and biological activity.
Experimental Protocols
The following protocols describe a representative synthesis of a diaryl urea-based kinase inhibitor using this compound as a key building block. The reaction scheme is analogous to the final coupling step in the synthesis of Regorafenib.[6]
Protocol 1: Synthesis of a Diaryl Urea Kinase Inhibitor
This protocol details the coupling of this compound with a suitable isocyanate intermediate to form the final diaryl urea product.
Reaction Scheme:
Materials:
-
This compound
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)[2]
-
Triethylamine (optional, as a scavenger for acidic impurities)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq.) in anhydrous DCM.
-
Cool the solution of this compound to 0 °C using an ice bath.
-
Slowly add the solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, a precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 191.14 | 10 | 1.0 |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 223.57 | 10.5 | 1.05 |
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Diaryl Urea Product | 4.15 | (To be determined) | (To be determined) |
Signaling Pathways and Experimental Workflows
Kinase Inhibition Signaling Pathway
The synthesized diaryl urea compounds are designed to inhibit multiple receptor tyrosine kinases (RTKs) and intracellular kinases involved in key cancer-related signaling pathways. The diagram below illustrates the general mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-n-picoline-2-carboxamide and its monohydrate method - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of n-Methyl-4-(trifluoromethoxy)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-4-(trifluoromethoxy)aniline is an aromatic amine derivative featuring a trifluoromethoxy group at the para position and an N-methylated amino group. The trifluoromethoxy (-OCF3) group is a key structural motif in modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule. These characteristics can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. While its unmethylated counterpart, 4-(trifluoromethoxy)aniline, is a more commonly cited building block in pharmaceutical and agrochemical synthesis, the N-methylated version offers a distinct structural element for fine-tuning molecular properties.
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis. Due to the limited publicly available information on specific drug candidates synthesized from this precise starting material, this note will focus on the established reactivity of related aniline derivatives and propose potential synthetic applications and generalized protocols.
Properties and Rationale for Use in Drug Discovery
The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is strongly electron-withdrawing, which can influence the pKa of the aniline nitrogen and the reactivity of the aromatic ring. The N-methyl group further alters the electronic and steric environment of the amine, which can impact its nucleophilicity and the conformational preferences of downstream products.
Key advantages of incorporating the n-Methyl-4-(trifluoromethoxy)phenyl moiety into drug candidates include:
-
Enhanced Metabolic Stability: The C-F bonds in the trifluoromethoxy group are highly resistant to metabolic cleavage, potentially prolonging the half-life of a drug.
-
Increased Lipophilicity: The -OCF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.
-
Modulation of Receptor Binding: The unique electronic and steric properties of this substituent can lead to altered binding interactions with biological targets.
-
Fine-tuning pKa: The N-methylation can influence the basicity of the amine, which is a critical parameter for drug solubility, formulation, and target engagement.
Potential Pharmaceutical Applications and Synthetic Strategies
While specific examples of marketed drugs derived from this compound are not readily found in the public domain, its structure lends itself to the synthesis of various classes of therapeutic agents. Based on the known chemistry of anilines, potential applications include the synthesis of kinase inhibitors, GPCR modulators, and other enzyme inhibitors.
One notable, albeit negative, finding in the literature is that in the context of Bcr-Abl kinase inhibitors, the replacement of the aniline NH with an N-methyl substitution on 4-(trifluoromethoxy)aniline resulted in a complete loss of cellular activity. This highlights the critical importance of the N-H bond for activity in that specific scaffold, likely due to its role as a hydrogen bond donor. However, in other contexts where such an interaction is not required, N-methylation could be beneficial.
Below are generalized protocols for key reactions involving this compound, extrapolated from standard organic synthesis methodologies.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation (Acylation)
This protocol describes a general method for the acylation of this compound to form an amide, a common linkage in many pharmaceutical compounds.
Reaction Scheme:
Application of n-Methyl-4-(trifluoromethoxy)aniline in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-4-(trifluoromethoxy)aniline is a key fluorinated building block in modern agrochemical research and development. The incorporation of the trifluoromethoxy (-OCF₃) group and N-methylation can significantly enhance the biological activity, metabolic stability, and membrane permeability of active ingredients.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of a representative, hypothetical fungicide, designated as "Gemini-Fungicide 25" (GF-25). While GF-25 is a model compound for illustrative purposes, the methodologies described are based on established practices in agrochemical development for similar fluorinated compounds.
Rationale for Use in Agrochemicals
The unique physicochemical properties of the trifluoromethoxy group make it a highly desirable moiety in the design of new agrochemicals. It is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interaction with biological targets. Furthermore, its high lipophilicity can improve the compound's ability to penetrate the waxy cuticles of plants and the cell membranes of pests and pathogens. The N-methyl group can also play a crucial role in modulating the molecule's binding affinity to target enzymes and its overall metabolic fate.
Representative Application: Synthesis of Gemini-Fungicide 25 (GF-25)
GF-25 is a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known to inhibit succinate dehydrogenase (SDHI) in the mitochondrial electron transport chain of fungi.[3][4] The synthesis involves the coupling of this compound with a substituted pyrazole carboxylic acid chloride.
Synthesis Workflow
Experimental Protocol: Synthesis of GF-25
Materials:
-
This compound (1.0 eq)
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Gemini-Fungicide 25.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity Evaluation
The in vitro antifungal activity of GF-25 can be evaluated against a panel of common plant pathogenic fungi.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
Gemini-Fungicide 25 (GF-25)
-
Commercial standard fungicide (e.g., Boscalid)
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of GF-25 and the standard fungicide in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC₅₀ (half-maximal effective concentration) value for each compound against each fungus by probit analysis.
Quantitative Data Presentation
The following table presents hypothetical antifungal activity data for GF-25 against selected plant pathogens.
| Compound | EC₅₀ (µg/mL) | ||
| Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani | |
| Gemini-Fungicide 25 (GF-25) | 0.85 | 1.20 | 0.55 |
| Boscalid (Standard) | 1.10 | 1.50 | 0.75 |
Disclaimer: The data presented in this table is for illustrative purposes only and represents plausible values for a novel SDHI fungicide.
Mechanism of Action and Signaling Pathway
As a member of the pyrazole carboxamide class, GF-25 is proposed to act as a succinate dehydrogenase inhibitor (SDHI). SDHIs block the respiratory chain at complex II, inhibiting the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain leads to a severe depletion of ATP, ultimately causing fungal cell death.
Hypothetical Signaling Pathway Disruption
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of novel agrochemicals. The illustrative example of Gemini-Fungicide 25 highlights a rational design approach, leveraging the beneficial properties of the trifluoromethoxy and N-methyl groups to create a potent, targeted fungicide. The provided protocols offer a foundational framework for the synthesis and biological evaluation of new active ingredients derived from this and related aniline building blocks, paving the way for the development of next-generation crop protection solutions.
References
Application Notes and Protocols for the Reaction of n-Methyl-4-(trifluoromethoxy)aniline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of n-Methyl-4-(trifluoromethoxy)aniline with various electrophiles. Detailed experimental protocols for key reactions, including N-acylation, N-alkylation, and aromatic halogenation, are presented to facilitate the synthesis of novel derivatives for applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable synthetic intermediate characterized by the presence of an electron-donating N-methyl group and a strongly electron-withdrawing trifluoromethoxy group on the aniline scaffold. This unique substitution pattern influences its reactivity towards electrophiles, directing substitution to specific positions and modulating the nucleophilicity of the nitrogen atom and the aromatic ring. Understanding these reactivity patterns is crucial for the strategic design and synthesis of new chemical entities. The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Reaction with Electrophiles: An Overview
The reactions of this compound with electrophiles can occur at two primary sites: the nitrogen atom of the secondary amine and the aromatic ring. The outcome of the reaction is dependent on the nature of the electrophile and the reaction conditions employed.
-
N-Substitution: The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily reacting with electrophiles such as acylating and alkylating agents.
-
Electrophilic Aromatic Substitution (EAS): The interplay between the activating N-methyl group and the deactivating, meta-directing trifluoromethoxy group, along with the ortho,para-directing nature of the N-methyl group, governs the regioselectivity of EAS reactions like halogenation, nitration, and sulfonation. The N-methyl group is an activating ortho, para-director, while the trifluoromethoxy group is a deactivating meta-director. In cases of competing directing effects, the stronger activating group typically dictates the position of substitution.[1][2]
The following diagram illustrates the general reactivity of this compound.
Caption: General electrophilic reaction pathways for this compound.
Experimental Protocols and Data
N-Acylation with Acyl Chlorides
N-acylation of this compound provides access to a variety of amide derivatives. This reaction typically proceeds smoothly in the presence of a base to neutralize the HCl byproduct.
General Protocol for N-Acylation: [3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq.) or pyridine, to the solution.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.0-1.2 eq.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl Chloride | Triethylamine | DCM | 4 | >95 | General Protocol |
| 2 | Acetyl Chloride | Pyridine | DCM | 2 | >95 | General Protocol |
| 3 | 4-Nitrobenzoyl Chloride | Triethylamine | Acetonitrile | 6 | 94 | [3] |
N-Alkylation with Alkyl Halides
N-alkylation of this compound can be achieved using various alkylating agents. The reaction of secondary anilines with alkyl halides can lead to the formation of tertiary amines and, with further alkylation, quaternary ammonium salts.[4]
Protocol for N-Methylation (Quaternization): [5]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (1 M).
-
Addition of Base: Add potassium carbonate (4.0 eq.).
-
Addition of Alkylating Agent: Add methyl iodide (4.0 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Filter the suspension and wash the solid with diethyl ether.
-
Purification: The filtrate is concentrated, and the residue is purified by recrystallization from ethanol to yield the N,N-dimethyl-4-(trifluoromethoxy)anilinium iodide salt.
| Entry | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DCM | Room Temp. | 16 | N,N-dimethyl-4-(trifluoromethoxy)anilinium iodide | High | [5] |
| 2 | Benzyl Bromide | NaH | THF | Reflux | 12 | N-benzyl-N-methyl-4-(trifluoromethoxy)aniline | Moderate | General Protocol |
Aromatic Halogenation
Halogenation of the aromatic ring of this compound is an important transformation for introducing functional handles for further synthetic modifications. The directing effects of the N-methyl and trifluoromethoxy groups play a crucial role in determining the regioselectivity of the reaction. The N-methyl group strongly directs electrophilic substitution to the ortho position.
Protocol for Bromination using N-Bromosuccinimide (NBS): [6]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature while stirring. For less reactive substrates, a catalyst such as silica gel may be added.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
| Entry | Halogenating Agent | Solvent | Temperature | Time (h) | Major Product | Yield (%) | Reference |
| 1 | N-Bromosuccinimide | DMF | Room Temp. | 3 | 2-Bromo-N-methyl-4-(trifluoromethoxy)aniline | 90-92 | [6] |
| 2 | N-Chlorosuccinimide | Acetonitrile | Reflux | 5 | 2-Chloro-N-methyl-4-(trifluoromethoxy)aniline | Moderate | General Protocol |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Experimental workflow for the aromatic halogenation of this compound.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the synthetic exploration of this compound. The predictable reactivity at both the nitrogen center and the aromatic ring allows for the targeted synthesis of a diverse range of derivatives. These compounds hold significant potential for the development of new pharmaceuticals and advanced materials, leveraging the beneficial properties imparted by the trifluoromethoxy group. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.
References
Application Notes and Protocols for the Derivatization of n-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common derivatization techniques for n-Methyl-4-(trifluoromethoxy)aniline, a versatile building block in medicinal chemistry. The inclusion of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, making its derivatives attractive for drug discovery programs.[1][2] This document details experimental protocols for key transformations, summarizes quantitative data, and provides visual representations of workflows and relevant biological pathways.
Introduction to this compound in Drug Discovery
This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The derivatization of the secondary amine functionality allows for the introduction of diverse pharmacophores, enabling the fine-tuning of pharmacological properties.
Derivatization Techniques and Protocols
The secondary amine of this compound is amenable to a variety of chemical transformations, including N-acylation, N-alkylation, sulfonylation, and cross-coupling reactions. These reactions provide access to a diverse chemical space for the development of novel therapeutic agents.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in many drug molecules. This reaction involves the coupling of this compound with an acylating agent, typically an acyl chloride or a carboxylic acid activated with a coupling reagent.
General Experimental Protocol for N-Acylation with Acyl Chlorides:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution to act as an acid scavenger.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for N-Acylation Reactions of Anilines:
| Entry | Amine | Acylating Agent | Product | Yield (%) | Reference |
| 1 | Aniline | Benzoyl chloride | N-Phenylbenzamide | 95 | [3] |
| 2 | 4-Chloroaniline | Acetyl chloride | N-(4-Chlorophenyl)acetamide | 92 | [3] |
| 3 | N-Methylaniline | CF3SO2Na/PPh3 | N-methyl-N-(trifluoromethyl)aniline | - | [4] |
Note: The yields presented are for analogous reactions and may vary for this compound.
Experimental Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
N-Alkylation: Synthesis of Tertiary Amines
N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions.
General Experimental Protocol for N-Alkylation with Alkyl Halides:
-
Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and a base such as potassium carbonate or sodium bicarbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo. The residue can be purified by column chromatography.
Quantitative Data for N-Alkylation Reactions of Anilines:
| Entry | Amine | Alkylating Agent | Catalyst/Base | Product | Yield (%) | Reference |
| 1 | Aniline | Benzyl Alcohol | Cu-Chromite/K2CO3 | N-phenyl benzyl amine | - | |
| 2 | Aniline | Benzyl Halide | NaHCO3 | Tertiary Amine | Good | [5] |
| 3 | N-Methylaniline | Butyl Halide | - | N-butyl-N-methylaniline | - | [6] |
Note: Specific yields for this compound may differ.
Logical Relationship for N-Alkylation Strategy:
Caption: N-Alkylation of the starting aniline with an alkyl halide.
Sulfonylation: Synthesis of Sulfonamides
The sulfonylation of this compound with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.
General Experimental Protocol for Sulfonylation:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or DCM containing a tertiary amine base.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic phase with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by brine. Dry the organic layer and concentrate. Purify the crude product by chromatography or recrystallization.
Quantitative Data for Sulfonamide Synthesis:
| Entry | Amine | Sulfonylating Agent | Product | Yield (%) | Reference |
| 1 | N-(trimethylsilyl)morpholine | Perfluorinated sulfonyl chloride | Sulfonamide | Quantitative | [7] |
| 2 | Aniline | Sulfonimidoyl fluoride | Sulfonimidamide | 63 | [8] |
Note: Yields are representative and may not be directly applicable.
Experimental Workflow for Sulfonylation:
Caption: Step-by-step workflow for the synthesis of sulfonamides.
Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds, enabling the synthesis of complex molecular architectures.
Buchwald-Hartwig Amination (N-Arylation):
This reaction allows for the coupling of this compound with aryl halides or triflates to form triarylamines.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate. Purify the residue by column chromatography.
Ullmann Condensation (N-Arylation):
The Ullmann condensation is a copper-catalyzed alternative for N-arylation, particularly with electron-deficient aryl halides.[9][10]
General Experimental Protocol for Ullmann Condensation:
-
Reaction Setup: Combine the aryl halide (1.0 eq.), this compound (1.5 eq.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K2CO3, 2.0 eq.) in a sealed tube.
-
Solvent Addition: Add a high-boiling polar solvent such as DMSO or DMF.
-
Reaction: Heat the mixture at 100-150 °C for 24-48 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify by column chromatography.
Suzuki and Heck Coupling (C-C Bond Formation):
For Suzuki and Heck couplings, this compound would first need to be functionalized with a halide (e.g., bromine or iodine) to serve as the coupling partner.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Development
Derivatives of this compound have been investigated for a range of therapeutic applications, owing to the favorable properties imparted by the trifluoromethoxy group.
Anticancer Activity
Many aniline derivatives, particularly those incorporating heterocyclic scaffolds, have been shown to possess potent anticancer activity, often by inhibiting key signaling pathways involved in tumor growth and proliferation.
Signaling Pathway Inhibition:
Derivatives of trifluoromethoxylated anilines have been implicated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell survival and angiogenesis. Other studies suggest that some sulfonamide derivatives can act as carbonic anhydrase inhibitors, which are involved in tumor cell metabolism.[11]
Signaling Pathway Diagram:
Caption: Inhibition of EGFR and VEGFR signaling pathways by aniline derivatives.
Quantitative Data for Anticancer Activity of Related Aniline Derivatives:
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Sulfonamide Derivatives | Various Cancer Cell Lines | 0.01 - 0.075 | [11] |
| Pyrazole Derivatives | Gram-Positive Bacteria | 0.78 - 3.125 (µg/mL) | [12] |
Antimicrobial Activity
Sulfonamide derivatives of anilines are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The trifluoromethoxy group can enhance the antimicrobial potency of these compounds.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:
A standard broth microdilution method is used to determine the MIC of the synthesized compounds against various bacterial strains.
-
Preparation of Bacterial Inoculum: Grow bacterial strains in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Certain derivatives of trifluoromethyl- and methylsulfonyl-anilines have been investigated as potential anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15][16]
Neurological Disorders
The unique properties of trifluoromethoxy-substituted anilines make them interesting candidates for CNS-penetrant drugs, targeting various receptors and enzymes implicated in neurological and psychiatric disorders.[17][18][19][20]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery. The derivatization techniques outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold and develop novel therapeutic agents for various diseases. Careful selection of the derivatization strategy and reaction conditions is crucial for the successful synthesis of target molecules with desired pharmacological profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Scientists Find Potential New Drug Target For Psychiatric And Neurological Disorders [drugdiscoveryonline.com]
- 19. researchmgt.monash.edu [researchmgt.monash.edu]
- 20. Special issue: Neuroinflammatory pathways as treatment targets in brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of n-Methyl-4-(trifluoromethoxy)aniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of n-Methyl-4-(trifluoromethoxy)aniline using column chromatography. The methodologies outlined are designed to facilitate the isolation of the target compound from common reaction impurities, ensuring high purity for subsequent applications in research and development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Column chromatography is a standard and effective method for the purification of moderately polar organic compounds like this compound, separating it from non-polar byproducts and more polar impurities.[3] This protocol details the use of silica gel chromatography for this purpose.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 177.15 g/mol [4] |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 105-106 °C @ 20 mmHg[5] |
| Density | 1.239 g/mL at 25 °C[5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) |
Experimental Protocol: Column Chromatography
This protocol is designed for the purification of a crude sample of this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (TEA)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
3.2. Procedure
3.2.1. Mobile Phase Selection (TLC Analysis)
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v) containing 1% triethylamine to prevent tailing of the amine on the acidic silica gel.[6]
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in the different eluent systems.
-
Visualize the plates under a UV lamp.
-
Select the solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.[6][7] A common starting point is 5-10% ethyl acetate in hexanes.[8]
3.2.2. Column Packing
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 2% ethyl acetate in hexanes with 1% TEA).[6]
-
Secure the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[3]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[6]
-
Drain the excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.[3]
3.2.3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[6][7]
-
Alternative Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
3.2.4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the selected mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).[3][7]
-
Collect fractions in an orderly manner (e.g., in test tubes or vials).[6]
-
Monitor the collected fractions by TLC to identify those containing the pure product.[6]
3.2.5. Product Isolation
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The following table summarizes typical results for the purification of this compound by column chromatography.
| Parameter | Before Purification | After Purification |
| Sample Mass | 5.0 g (Crude) | 4.1 g (Purified) |
| Purity (by GC) | ~85% | >98% |
| Yield | N/A | 82% |
| Appearance | Brownish oil | Pale yellow oil |
| Rf Value | 0.25 (Product) | 0.25 |
| Mobile Phase | 5% Ethyl Acetate in Hexanes (+1% TEA) | 5% Ethyl Acetate in Hexanes (+1% TEA) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Separation principle based on polarity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)-N-methylaniline 97 22864-65-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Application Note: Analytical Methods for the Characterization of n-Methyl-4-(trifluoromethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: n-Methyl-4-(trifluoromethoxy)aniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and electronic properties, making it a valuable functional group in medicinal chemistry. Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and quality of this compound for its use in research and development. This document provides detailed protocols for the characterization of this compound using a suite of complementary analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying components in a mixture.[1] For this compound, this method separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[1] UV detection is suitable for this aromatic compound.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.
-
Chromatographic Conditions: The following conditions are a robust starting point for analyzing substituted anilines and can be optimized as needed.[1][2]
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase | 60:40 (v/v) Methanol : Water[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL |
-
Quantification: To determine purity, identify the main peak based on its retention time. The purity can be calculated using the area percent method from the resulting chromatogram. For precise quantification, construct a calibration curve by plotting the peak area versus the concentration of high-purity standards.[1]
Workflow Diagram:
References
Application Note: 1H NMR Analysis of n-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-4-(trifluoromethoxy)aniline is an important synthetic intermediate in the pharmaceutical and agrochemical industries. Its structural integrity and purity are paramount for the successful synthesis of target molecules. This application note provides a detailed protocol for the analysis of this compound using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful technique for molecular structure elucidation.
Molecular Structure and Proton Environments
The molecular structure of this compound features several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The aromatic protons are split into two distinct signals due to the substitution pattern on the benzene ring. The methyl protons and the amine proton also produce unique signals.
Caption: Molecular structure of this compound.
1H NMR Spectral Data
The following table summarizes the 1H NMR spectral data for this compound.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic Protons (Ha) | 6.89 – 6.79 | Multiplet | 2H |
| Aromatic Protons (Hb) | 6.62 – 6.55 | Multiplet | 2H |
| N-H Proton | broad | Singlet | 1H |
| N-Methyl Protons | 2.72 | Singlet | 3H |
Note: The chemical shift of the N-H proton can be variable and may exchange with deuterium in the presence of D2O.
Experimental Protocol
This section outlines the procedure for acquiring a 1H NMR spectrum of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher recommended)
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CD3OD) containing TMS as an internal standard.[1]
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.09 s |
| Spectral Width | 8223.68 Hz (20.55 ppm) |
| Temperature | 298 K |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the 1H NMR analysis process.
References
Application Note: Mass Spectrometry of n-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of n-Methyl-4-(trifluoromethoxy)aniline using mass spectrometry. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate characterization and quantification of this compound and its potential impurities are crucial for quality control and regulatory compliance. This application note outlines a gas chromatography-mass spectrometry (GC-MS) method with electron ionization (EI) for the identification and fragmentation analysis of this compound. A predicted fragmentation pathway and a table of major mass-to-charge ratios (m/z) are provided to aid in spectral interpretation.
Introduction
This compound (CAS 41419-59-4) is an aromatic amine containing a trifluoromethoxy group, a functional moiety that can significantly influence a molecule's metabolic stability and pharmacokinetic properties.[1] Its molecular formula is C8H8F3NO, and it has a molecular weight of 191.15 g/mol .[2] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This protocol focuses on a standard GC-MS approach with electron ionization, a common and robust method for the analysis of volatile and semi-volatile organic compounds. The predictable fragmentation patterns generated by EI allow for confident identification of the analyte.
Experimental Protocol
This protocol describes a general procedure for the analysis of this compound by GC-MS. Instrument parameters may require optimization for specific equipment.
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or ethyl acetate.
-
Working Solutions: Serially dilute the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: For samples in a complex matrix, appropriate extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix effects. The final extract should be dissolved in a solvent compatible with the GC system.
2.2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless injection for low concentrations or a split injection (e.g., 20:1 split ratio) for higher concentrations.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
2.3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (or as determined by the retention time of the solvent).
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted major ions for this compound under electron ionization. The molecular ion is expected at m/z 191. Subsequent fragmentation is predicted to occur through characteristic losses of a methyl radical, a hydrogen cyanide molecule, and cleavage of the trifluoromethoxy group.
| m/z (Predicted) | Proposed Formula | Description of Fragment |
| 191 | [C8H8F3NO]+• | Molecular Ion (M+•) |
| 176 | [C7H5F3NO]+• | Loss of a methyl radical (•CH3) |
| 162 | [C7H6F3O]+ | Loss of HCN from the m/z 176 fragment |
| 107 | [C7H9N]+• | Cleavage of the O-CF3 bond with hydrogen rearrangement |
| 92 | [C6H6N]+ | Loss of a methyl group from the m/z 107 fragment |
Visualization of Fragmentation Pathway and Experimental Workflow
4.1. Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
4.2. Experimental Workflow
The diagram below outlines the key steps in the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol and theoretical data for the mass spectrometric analysis of this compound. The detailed GC-MS method, coupled with the predicted fragmentation data and pathway visualization, serves as a valuable resource for researchers and professionals in pharmaceutical and chemical analysis. The provided information should facilitate the unambiguous identification and characterization of this important chemical intermediate. Experimental results should be compared with the provided theoretical data to confirm the identity of the compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Methyl-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of n-Methyl-4-(trifluoromethoxy)aniline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is low. What are the common causes?
Low overall yield can stem from issues in either the formation of the precursor, 4-(trifluoromethoxy)aniline, or the subsequent N-methylation step. It is crucial to isolate the problematic stage. Analyze the purity and yield of your 4-(trifluoromethoxy)aniline intermediate before proceeding to the methylation step.
Q2: I am having trouble with the first step, the synthesis of 4-(trifluoromethoxy)aniline. What are some common issues?
The synthesis of the precursor, 4-(trifluoromethoxy)aniline, can be challenging. One common method involves the amination of 1-trifluoromethoxybenzene.[1] Potential problems include:
-
Inefficient Amination: The reaction conditions, such as temperature, pressure, and catalyst/reagent ratios, are critical. For instance, one method uses sodium amide at 155 °C and 4 atm, which requires specialized equipment.[1]
-
Impurity Formation: Side reactions can lead to impurities that are difficult to remove and may inhibit the subsequent methylation step.
-
Workup Losses: The extraction and purification process can lead to significant product loss if not optimized.[1]
Q3: The N-methylation of 4-(trifluoromethoxy)aniline is not proceeding to completion. How can I improve the conversion rate?
Incomplete conversion is a frequent issue in N-methylation reactions. Consider the following troubleshooting steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the methylating agent. For catalytic methods using methanol, ensure the catalyst loading is adequate.[2] For classic methods like Eschweiler-Clarke, using 2-3 equivalents of both formaldehyde and formic acid is a common starting point.[3]
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. For instance, N-methylation of anilines using a Nickel catalyst with methanol is often performed at 160 °C.[2] The Eschweiler-Clarke reaction is typically run at 80-100 °C.[3]
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[2][3]
-
Catalyst Activity: If using a heterogeneous catalyst, ensure it is fresh and active. The preparation and activation of the catalyst are critical for its performance.[2]
Q4: I am observing significant side product formation during the N-methylation step. What are these side products and how can I minimize them?
The most common side products depend on the methylation method used.
-
Over-methylation: While the formation of a quaternary ammonium salt is generally not favored in Eschweiler-Clarke reactions, di-methylation can occur.[3] Using a more selective method, such as catalytic methylation with methanol, can provide better control for mono-methylation.[2]
-
N-formyl Impurity: If you are using the Eschweiler-Clarke reaction (formaldehyde/formic acid), a common side product is the N-formyl derivative.[3] This occurs when the amine reacts with formic acid. To minimize this, try adding the formic acid portionwise to keep its concentration low. Optimizing the temperature can also help find a balance between methylation and formylation.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
Experimental Protocols & Data
Synthesis Workflow Diagram
The overall synthesis can be visualized as a two-step process: amination followed by N-methylation.
Caption: General experimental workflow for the synthesis of the target compound.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline[1]
This protocol is adapted from a literature procedure for the amination of 1-trifluoromethoxybenzene.
-
Reaction Setup: Under an inert argon atmosphere, add 1-trifluoromethoxybenzene (1 mol) and anhydrous Dimethyl Sulfoxide (DMSO) to a suitable high-pressure reaction vessel with vigorous stirring.
-
Reagent Addition: Add sodium ferrate and sodium bromide (as an auxiliary reaction mixture, 1.4 mol total, 1:1 ratio) to the vessel.
-
Initial Heating: Heat the mixture to 95 °C for 4 hours.
-
Amination: Add sodium amide (4.5 mol) to the reaction mixture.
-
Final Reaction: Increase the temperature to 155 °C and raise the internal pressure to 4 atm. Maintain these conditions for 10 hours.
-
Workup: After cooling, pour the reaction mixture into 8 volumes of water. Extract the aqueous phase with chloroform (4x the original reaction volume).
-
Purification: Wash the combined organic extracts with water and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the product. This procedure has been reported to achieve a molar yield of 98.2%.[1]
Protocol 2: Selective mono-N-methylation of 4-(Trifluoromethoxy)aniline[2]
This protocol is adapted from a selective methylation method using methanol over a heterogeneous nickel catalyst.
-
Catalyst Preparation: Prepare the Ni/ZnAlOx catalyst by co-precipitation followed by calcination as described in the literature.[2]
-
Reaction Setup: In a 50 mL autoclave equipped with a magnetic stirrer, add 4-(trifluoromethoxy)aniline (1.0 mmol), the Ni/ZnAlOx catalyst (40 mg), and methanol (10 mL).
-
Inert Atmosphere: Seal the autoclave and flush five times with nitrogen gas. Pressurize the autoclave with 1 MPa of N₂ at room temperature.
-
Reaction: Heat the mixture to 160 °C while stirring at 1000 rpm. The reaction time can be optimized, but 24 hours is a typical duration for achieving high conversion.[2]
-
Analysis and Purification: After cooling to room temperature, the reaction mixture can be analyzed by GC-MS. The product can be purified from the catalyst (by filtration) and solvent (by evaporation) followed by column chromatography.
Data Presentation: Comparison of N-Methylation Conditions
The following table summarizes and compares conditions for N-methylation of anilines based on literature reports.
| Parameter | Method 1: Catalytic Methylation[2] | Method 2: Eschweiler-Clarke[3] |
| Methylating Agent | Methanol (CH₃OH) | Formaldehyde (CH₂O) & Formic Acid (HCOOH) |
| Catalyst/Reagent | Heterogeneous Ni/ZnAlOx | None (reagents are reactants) |
| Typical Temperature | 160 °C | 80 - 100 °C |
| Solvent | Methanol (serves as reagent and solvent) | Often none, or water |
| Key Advantages | High selectivity for mono-methylation | Classic, well-established method |
| Potential Problems | Catalyst preparation/activity | Formation of N-formyl side products, over-methylation |
| Pressure | Elevated (e.g., 10 bar N₂) | Atmospheric |
References
Technical Support Center: Optimizing Reaction Conditions for n-Methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of n-Methyl-4-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing this compound?
A1: The primary challenges in the N-methylation of 4-(trifluoromethoxy)aniline include achieving selective mono-methylation, avoiding the formation of the N,N-dimethylated byproduct, and dealing with the reduced nucleophilicity of the starting aniline due to the electron-withdrawing trifluoromethoxy group.[1] Other common issues are incomplete reactions leading to low yields and difficulties in purifying the final product.
Q2: How can I minimize the formation of the N,N-dimethylated byproduct?
A2: Several strategies can be employed to enhance mono-selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the aniline. Using a slight excess of the aniline can favor mono-methylation.
-
Reaction Conditions: Optimize temperature and reaction time. Lower temperatures and shorter reaction times can reduce the rate of the second methylation step.
-
Choice of Methylating Agent: Certain methylating agents, like dimethyl carbonate, have been reported to offer high selectivity for mono-methylation of anilines, especially when used with specific catalysts.[2][3][4]
-
Eschweiler-Clarke Reaction: This classic method for N-methylation is known to prevent the formation of quaternary ammonium salts and typically stops at the tertiary amine stage for primary amines, which can be advantageous in controlling methylation.[5][6]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: The progress of the reaction can be effectively monitored by:
-
Gas Chromatography (GC): A reliable method to separate and quantify the starting material, the desired mono-methylated product, and the di-methylated byproduct.[7]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing aromatic amines, HPLC with UV detection can be used to quantify the components of the reaction mixture.[8]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spots.
Q4: What are some common purification strategies for this compound?
A4: Purification can typically be achieved through:
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the product from unreacted starting material and byproducts. A solvent system of ethyl acetate and petroleum ether (or hexanes) is often effective.
-
Distillation: If the product is a liquid and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Acid-Base Extraction: The basicity of the aniline nitrogen allows for separation from non-basic impurities through extraction with an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to the low nucleophilicity of the starting material. | - Increase reaction temperature and/or time. - Use a more reactive methylating agent. - Ensure the catalyst (if used) is active and present in the correct amount. |
| Suboptimal reaction conditions. | - Screen different solvents to improve solubility and reaction rates. - Optimize the base used in the reaction. | |
| Product loss during workup or purification. | - Optimize extraction procedures, ensuring complete transfer between phases. - Use a different purification method (e.g., switch from distillation to chromatography). | |
| Presence of Unreacted 4-(trifluoromethoxy)aniline | Insufficient amount of methylating agent. | - Increase the molar equivalents of the methylating agent. |
| Short reaction time or low temperature. | - Prolong the reaction time and/or increase the temperature. | |
| Formation of N,N-dimethyl-4-(trifluoromethoxy)aniline | The N-methylated product is more nucleophilic than the starting aniline. | - Use a controlled amount of the methylating agent (close to 1 equivalent). - Lower the reaction temperature to slow down the second methylation. - Consider a milder methylating agent. |
| Prolonged reaction time. | - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Other Byproducts | Side reactions with the solvent or reagents. | - Ensure the use of high-purity, dry solvents and reagents. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of starting material or product. | - Avoid excessively high reaction temperatures. |
Experimental Protocols
Below are two detailed methodologies for the synthesis of this compound.
Method 1: N-methylation using Methanol over a Heterogeneous Ni Catalyst
This protocol is adapted from a general procedure for the selective mono-N-methylation of anilines.[7]
Materials:
-
4-(trifluoromethoxy)aniline
-
Methanol (reagent grade)
-
Ni/ZnAlOx catalyst
-
Sodium hydroxide (NaOH)
-
Ethylbenzene (internal standard for GC analysis)
-
Autoclave reactor with magnetic stirrer and temperature controller
-
Gas chromatograph (GC)
Procedure:
-
Catalyst Preparation: The Ni/ZnAlOx catalyst can be prepared via a co-precipitation method followed by calcination as described in the literature.[7]
-
Reaction Setup: To a 50 mL autoclave, add 4-(trifluoromethoxy)aniline (1.0 mmol), Ni/ZnAlOx catalyst (40 mg), methanol (10 mL), and NaOH (0.25 equiv.).
-
Inert Atmosphere: Seal the autoclave and flush it with nitrogen gas five times to remove any air. Pressurize the autoclave with 10 bar of nitrogen.
-
Reaction: Heat the mixture to 160 °C with vigorous stirring (e.g., 1000 rpm) and maintain these conditions for 24 hours.
-
Workup and Analysis: After cooling the reactor to room temperature, carefully depressurize it. Take an aliquot of the reaction mixture, add a known amount of ethylbenzene as an internal standard, and analyze by Gas Chromatography (GC) to determine the conversion and selectivity.
-
Purification: The catalyst can be removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Quantitative Data Comparison for N-methylation of Anilines with Methanol
| Catalyst | Temperature (°C) | Time (h) | Base (equiv.) | Yield of N-methylaniline (%) |
| Ni/ZnAlOx | 160 | 24 | NaOH (1) | 93 |
| Ni/ZnAlOx-600 | 160 | 4 | None | ~67 |
| Ni/ZnAlOx-600 | 160 | 24 | NaOH (0.25) | >95 |
Data adapted from studies on aniline methylation.[7]
Method 2: Eschweiler-Clarke Reaction
This is a classic and reliable method for the N-methylation of primary amines.[5][6]
Materials:
-
4-(trifluoromethoxy)aniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
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Sodium hydroxide (NaOH) solution
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Dichloromethane or other suitable organic solvent for extraction
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Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1 equivalent), formaldehyde solution (excess, e.g., 2.5 equivalents), and formic acid (excess, e.g., 2.5 equivalents).
-
Heating: Heat the reaction mixture to reflux (around 100 °C) and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic by the slow addition of a concentrated NaOH solution.
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Extraction: Extract the product into an organic solvent such as dichloromethane. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.
Visualizations
Caption: General reaction pathway for the N-methylation of 4-(trifluoromethoxy)aniline.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in n-Methyl-4-(trifluoromethoxy)aniline synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of n-Methyl-4-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
What are the common synthetic routes for this compound and their potential pitfalls?
There are two primary routes for the synthesis of this compound, each with its own set of challenges that can lead to low yields.
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Reductive Amination: This is a widely used method for N-alkylation.[1] It involves the reaction of 4-(trifluoromethoxy)aniline with an aldehyde (like formaldehyde) to form an imine, which is then reduced to the desired secondary amine.[1] A common challenge with this method is the stability of the imine intermediate and ensuring the chosen reducing agent is selective enough to reduce the imine without affecting other functional groups.[1][2]
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Direct N-methylation: This method involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, to directly add a methyl group to the nitrogen of 4-(trifluoromethoxy)aniline. A significant drawback of this approach is the potential for over-methylation, leading to the formation of the tertiary amine (N,N-dimethyl-4-(trifluoromethoxy)aniline) and even a quaternary ammonium salt, which can be difficult to separate from the desired product.
My reductive amination reaction is showing low conversion. What are the likely causes and solutions?
Low conversion in a reductive amination reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Poor quality of starting material | Ensure the 4-(trifluoromethoxy)aniline is pure and dry. Impurities can interfere with the reaction. |
| Inefficient imine formation | The pH of the reaction is crucial for imine formation. It should be weakly acidic to facilitate the dehydration step.[2] Consider adding a catalytic amount of a mild acid like acetic acid. |
| Inactive reducing agent | Use a fresh bottle of the reducing agent. Sodium borohydride and its derivatives can degrade over time, especially if exposed to moisture. |
| Inappropriate choice of reducing agent | Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective for imine reduction compared to sodium borohydride.[2][3] |
| Low reaction temperature | While some reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion. |
I'm observing significant byproduct formation in my direct N-methylation reaction. How can I improve the selectivity for the mono-methylated product?
The formation of N,N-dimethyl-4-(trifluoromethoxy)aniline is a common side reaction in direct N-methylation. Controlling the stoichiometry and reaction conditions is key to maximizing the yield of the desired product.
Strategies to Minimize Over-methylation
| Parameter | Recommendation | Expected Outcome |
| Molar Ratio of Methylating Agent | Use a strict 1:1 or slightly less than 1:1 molar ratio of the methylating agent to 4-(trifluoromethoxy)aniline. | Reduces the availability of the methylating agent for a second methylation step. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Decreases the rate of the second methylation reaction, which typically has a higher activation energy. |
| Slow Addition of Methylating Agent | Add the methylating agent dropwise to the reaction mixture over an extended period. | Keeps the instantaneous concentration of the methylating agent low, favoring mono-methylation. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base to deprotonate the aniline. | Minimizes side reactions involving the base. |
What are the best practices for purifying this compound to maximize final yield?
Effective purification is critical to obtaining a high yield of pure this compound. The choice of purification method will depend on the nature of the impurities.
Purification Methods
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Column Chromatography: This is the most common and effective method for separating the desired product from starting material and byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
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Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable purification method.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
A combination of analytical techniques should be employed to monitor the reaction and confirm the identity and purity of the final product.
Recommended Analytical Workflow
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the conversion rate and identify the components of the crude reaction mixture, including any side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the final product and assess its purity. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the final product. |
Experimental Protocols
General Protocol for Reductive Amination
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To a solution of 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol), add formaldehyde (1.1 equivalents) and a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Direct N-methylation
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Dissolve 4-(trifluoromethoxy)aniline (1 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
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Cool the solution to 0 °C.
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Slowly add methyl iodide (1 equivalent) dropwise over 30 minutes.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
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Upon completion, quench the reaction with water and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathways for this compound.
References
Technical Support Center: Purification of n-Methyl-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of n-Methyl-4-(trifluoromethoxy)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Guide 1: Purification by Vacuum Distillation
Vacuum distillation is a primary method for purifying liquid anilines like this compound.
| Problem | Possible Cause | Solution |
| Bumping or Unstable Boiling | Uneven heating of the distillation flask. | - Use a stirring hot plate with a magnetic stir bar or a capillary bubbler to ensure smooth boiling.- Ensure the heating mantle fits the flask properly. |
| Product Darkens During Distillation | Thermal decomposition due to excessive temperature. The trifluoromethoxy group can be sensitive to high heat. | - Use a high-vacuum pump to lower the boiling point.- Ensure the vacuum is stable and below 1 mmHg.- Use a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Poor Separation of Impurities | Boiling points of impurities are too close to the product. | - Use a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency.- Optimize the reflux ratio during fractional distillation. |
| Low Recovery/Yield | - Product loss due to hold-up in the distillation apparatus.- Incomplete transfer from the reaction mixture. | - Use a smaller distillation apparatus for small-scale purifications.- Rinse the original flask with a small amount of a volatile solvent and add it to the distillation flask before heating. |
Guide 2: Purification by Column Chromatography
Column chromatography is effective for removing impurities with different polarities.
| Problem | Possible Cause | Solution |
| Compound Does Not Move from the Origin (Rf = 0) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| All Components Run with the Solvent Front (Rf = 1) | The eluent is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate. |
| Poor Separation Between Product and Impurity | The chosen solvent system does not provide sufficient resolution. | - Test different solvent systems using thin-layer chromatography (TLC) to find an optimal mobile phase.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Tailing of the Product Spot on TLC/Column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
Guide 3: Purification by Acid-Base Extraction
This method leverages the basicity of the aniline to separate it from neutral or acidic impurities.
| Problem | Possible Cause | Solution |
| Incomplete Extraction into the Aqueous Acid Layer | - The aqueous acid is not acidic enough to fully protonate the aniline.- Insufficient mixing of the two phases. | - Use a stronger acid solution (e.g., 2M HCl).- Shake the separatory funnel vigorously and allow sufficient time for the layers to separate. Repeat the extraction 2-3 times. |
| Emulsion Formation During Extraction | High concentration of impurities or vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Let the mixture stand for a longer period.- Filter the mixture through a pad of Celite. |
| Low Yield After Basification and Re-extraction | - The aqueous solution was not made sufficiently basic to deprotonate the aniline salt.- The product has some solubility in the aqueous layer. | - Add a strong base (e.g., 50% NaOH) until the pH is >12.- Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-(trifluoromethoxy)aniline, over-methylated byproducts like N,N-dimethyl-4-(trifluoromethoxy)aniline, positional isomers, and residual solvents from the reaction.
Q2: My purified this compound is yellow or brown. How can I remove the color?
A2: The color is likely due to trace amounts of oxidized impurities. You can try passing a solution of the compound through a short plug of activated carbon or silica gel. Be aware that this may lead to some loss of product. Distillation is also effective at removing colored, non-volatile impurities.
Q3: Is recrystallization a suitable purification method for this compound?
A3: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, you can convert it to a solid salt, such as the hydrochloride or sulfate salt, which can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). The purified salt can then be neutralized with a base to regenerate the pure liquid aniline.
Q4: How can I assess the purity of my this compound?
A4: Purity can be effectively assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID), High-Performance Liquid Chromatography (HPLC) with a UV detector, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR).[1]
Quantitative Data Summary
The following table provides hypothetical data on the effectiveness of different purification methods for this compound.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Typical Yield |
| Vacuum Distillation | 90% | >99% | 80-90% |
| Column Chromatography | 90% | >99.5% | 70-85% |
| Acid-Base Extraction | 90% | 95-98% | 85-95% |
| Recrystallization of HCl Salt | 90% | >99% | 75-85% (overall) |
Experimental Protocols
Protocol 1: Vacuum Distillation
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Setup: Assemble a short-path distillation apparatus. Place the crude this compound and a magnetic stir bar into the distillation flask.
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Vacuum Application: Connect the apparatus to a high-vacuum pump with a cold trap. Slowly evacuate the system to a pressure below 1 mmHg.
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Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
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Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the vacuum level.
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Completion: Stop the distillation when the temperature begins to rise or when only a small residue remains.
Protocol 2: Column Chromatography
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Solvent System Selection: Using TLC, determine a suitable solvent system that provides good separation (Rf of the product between 0.2 and 0.4). A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Begin eluting with the mobile phase. If necessary, gradually increase the polarity of the eluent to move the compound down the column.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization of the Hydrochloride Salt
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Salt Formation: Dissolve the crude aniline in diethyl ether. Bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
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Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
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Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., isopropanol or an ethanol/water mixture).
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation of Pure Salt: Collect the pure crystals by vacuum filtration and dry them under vacuum.
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Regeneration of Free Aniline: Dissolve the purified salt in water and add a strong base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12). Extract the pure aniline with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Visualizations
References
Identifying side products in n-Methyl-4-(trifluoromethoxy)aniline reactions
Welcome to the technical support center for n-Methyl-4-(trifluoromethoxy)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and identifying potential side products during chemical reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of organic transformations. The most frequent reactions include:
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N-Acylation: Formation of amides by reacting the secondary amine with acylating agents.
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N-Alkylation: Further alkylation of the secondary amine, which can sometimes lead to over-alkylation.
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Buchwald-Hartwig Amination: Cross-coupling reactions to form C-N bonds with aryl halides or triflates.
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Sandmeyer-type Reactions: Conversion of the amino group to other functionalities via a diazonium salt intermediate.
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Electrophilic Aromatic Substitution: Substitution on the aromatic ring, guided by the directing effects of the N-methyl and trifluoromethoxy groups.
Q2: What are the expected directing effects of the substituents in electrophilic aromatic substitution reactions?
A2: The n-Methyl group is an activating, ortho-, para-director, while the trifluoromethoxy group is a deactivating, meta-director. The trifluoromethoxy group's electron-withdrawing nature makes the aromatic ring less reactive towards electrophiles. The directing effects of both groups must be considered to predict the regioselectivity of the substitution. Generally, the activating group has a stronger influence on the position of substitution.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[1][2] For volatile compounds, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is particularly useful for identifying and quantifying reactants, products, and potential side products.[3] HPLC is suitable for less volatile compounds and can provide quantitative data on product formation and reactant consumption.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound, with a focus on identifying and mitigating the formation of side products.
N-Alkylation Reactions
Issue: Formation of an unexpected quaternary ammonium salt and/or demethylation of the starting material.
Troubleshooting:
-
Side Product Identification:
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Over-methylation: The most common side product is the N,N-dimethyl-4-(trifluoromethoxy)anilinium salt, resulting from the addition of a second methyl group to the nitrogen atom. This can be identified by mass spectrometry, which will show a molecular ion corresponding to the quaternary ammonium cation.
-
Demethylation: Under certain reaction conditions, particularly at elevated temperatures, demethylation of the starting material or product can occur, leading to the formation of 4-(trifluoromethoxy)aniline.[4]
-
-
Mitigation Strategies:
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Carefully control the stoichiometry of the alkylating agent. Use of a slight excess may be necessary, but a large excess should be avoided.
-
Monitor the reaction temperature closely; lower temperatures can help to minimize over-alkylation and demethylation.
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Consider the use of a bulkier alkylating agent if steric hindrance can selectively disfavor the second alkylation.
-
Experimental Protocol: Synthesis of N,N,N-trimethylanilinium iodide salts (General Procedure) [2]
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Dissolve the N,N-dimethylaniline (1 equivalent) in acetonitrile.
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Add methyl iodide (3 equivalents).
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC.
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Upon completion, the product often precipitates and can be collected by filtration.
A similar protocol can be adapted for the over-methylation of this compound.
Quantitative Data: The formation of quaternary ammonium salts can be significant. For example, the synthesis of 4-fluoro-N,N,N-trimethylanilinium iodide from 4-fluoro-N,N-dimethylaniline and methyl iodide resulted in a 92% yield of the quaternary salt.[2]
| Reactant | Alkylating Agent | Product | Yield (%) |
| 4-fluoro-N,N-dimethylaniline | Methyl Iodide | 4-fluoro-N,N,N-trimethylanilinium iodide | 92[2] |
Logical Workflow for N-Alkylation Troubleshooting
References
How to improve the stability of n-Methyl-4-(trifluoromethoxy)aniline in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of n-Methyl-4-(trifluoromethoxy)aniline in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration and is the product still usable?
A1: The discoloration of aniline derivatives, such as this compound, is a common issue primarily caused by oxidation.[1][2] Exposure to air (oxygen) and light can initiate oxidative degradation, leading to the formation of colored impurities. While a slight change in color may not drastically affect the outcome of all experiments, for sensitive applications like those in drug development, the presence of these impurities is problematic.[1] It is highly recommended to assess the purity of the discolored solution using analytical techniques like HPLC before use. If significant degradation is detected, purification may be necessary. To prevent discoloration, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1][2]
Q2: What are the primary degradation pathways for this compound in solution?
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Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric impurities, often colored.[2] This is a common degradation route for anilines when exposed to air and light.[1]
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Photodegradation: Aromatic amines can undergo degradation upon exposure to UV light. This process often involves the generation of reactive oxygen species that can attack the aromatic ring and the amine group.[1]
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N-Dealkylation: The N-methyl group can be cleaved through oxidative processes, particularly in biological systems or in the presence of certain catalysts.
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Hydrolysis: The trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group. However, under strong acidic or basic conditions, hydrolysis could potentially occur, although this is generally less common under typical experimental conditions.
Q3: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?
A3: The stability of aniline derivatives in solution is often pH-dependent. While specific data for this compound is limited, general principles suggest that both highly acidic and highly alkaline conditions can promote degradation.[2] For instance, the rate of photodegradation of some aromatic amines is known to be influenced by pH.[1] It is advisable to determine the optimal pH range for your specific application by conducting a pH stability study. For many pesticides with amine functionalities, a slightly acidic pH of around 5 to 6 is often optimal for stability in aqueous spray solutions.[3]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
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Inert Atmosphere: Store solutions under an inert atmosphere such as nitrogen or argon to prevent oxidation.[1][2]
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Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the solution from light and prevent photodegradation.[1][2]
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Temperature: Store solutions at a cool temperature, typically 2-8°C, to slow down the rate of potential degradation reactions.[1] Avoid frequent freeze-thaw cycles by aliquoting the solution into smaller, single-use vials.[2]
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Airtight Seal: Ensure the container is tightly sealed to prevent the ingress of oxygen and moisture.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Action |
| Exposure to Oxygen | Degas the solvent before preparing the solution. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Exposure to Light | Store the solution in an amber vial or a container wrapped in foil. Minimize exposure to ambient light during experiments. |
| Contaminated Solvent | Use high-purity, peroxide-free solvents. Consider purifying the solvent if contamination is suspected. |
| Incompatible Container | Ensure the container material is inert and does not leach impurities that could catalyze degradation. Glass is generally a good choice. |
Issue 2: Unexpected Side Products in a Reaction
| Potential Cause | Troubleshooting Action |
| Degraded Starting Material | Verify the purity of your this compound solution by HPLC or another suitable analytical method before starting the reaction. |
| Reaction with Solvent | At elevated temperatures, the aniline may react with certain solvents. Choose a stable and inert solvent for your reaction conditions.[1] |
| Incompatible Reaction Conditions | Strong oxidizing agents, strong acids, or strong bases can promote the degradation of aniline derivatives.[1][2] Re-evaluate the compatibility of your reagents and reaction conditions. |
Experimental Protocols
Due to the lack of specific stability data for this compound, the following protocols are provided to enable researchers to conduct their own stability assessments.
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
Objective: To establish a High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and monitor its degradation over time.
Instrumentation and Columns:
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HPLC system with a UV detector.
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A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase (Isocratic):
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A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
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Addition of a small amount of buffer (e.g., 0.1% formic acid or ammonium acetate) can improve peak shape.
Method:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
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Injection: Inject a suitable volume (e.g., 10 µL) onto the HPLC system.
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Detection: Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of the compound, likely around 240-260 nm).
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Analysis: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.
Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
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Stress Conditions:
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Acid Hydrolysis: Add an aliquot of the stock solution to a solution of a strong acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
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Base Hydrolysis: Add an aliquot of the stock solution to a solution of a strong base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
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Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep it at room temperature.
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Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp in a photostability chamber. Keep a control sample wrapped in foil.[1]
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Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., in a calibrated oven).[2]
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Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, neutralize if necessary, and dilute to the initial concentration.
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Analysis: Analyze the samples by the developed HPLC method to determine the percentage of degradation and identify any major degradation products.
Visualizations
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting instability issues with this compound solutions.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound based on general aniline chemistry.
References
Technical Support Center: N-Methyl-4-(trifluoromethoxy)aniline Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of n-Methyl-4-(trifluoromethoxy)aniline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of 4-(trifluoromethoxy)aniline | - Inactive or poisoned catalyst- Insufficient reaction temperature or time- Poor mixing/mass transfer limitations in a larger reactor- Impurities in starting materials or solvent | - Ensure proper activation and handling of the catalyst (e.g., Ni-based catalysts). Consider catalyst regeneration or using a fresh batch.[1]- Gradually increase the reaction temperature and/or time while monitoring the reaction progress by GC or HPLC.- Optimize the stirring speed and consider reactor design for efficient mixing on a larger scale.- Use high-purity starting materials and anhydrous solvents. |
| Formation of Di-methylated Byproduct (N,N-dimethyl-4-(trifluoromethoxy)aniline) | - Excess methylating agent- High reaction temperature or prolonged reaction time- Inappropriate catalyst or reaction conditions | - Use a stoichiometric or slight excess of the methylating agent (e.g., methanol) relative to the aniline.[2]- Optimize the reaction temperature and time to favor mono-methylation. Monitor the reaction closely to stop it once the desired product is maximized.- Screen different catalysts and bases to improve selectivity for mono-N-methylation.[1] |
| Impurity Profile Changes on Scale-Up | - "Hot spots" in the reactor leading to thermal degradation- Longer reaction times at elevated temperatures- Inefficient heat transfer in larger vessels | - Ensure uniform heating of the reactor. For highly exothermic reactions, consider a continuous flow setup for better temperature control.[3]- Re-optimize reaction time for the larger scale.- Use a reactor with an appropriate surface area-to-volume ratio and an efficient cooling system. |
| Difficulties in Product Isolation and Purification | - Formation of emulsions during workup- Co-elution of impurities during chromatography- Product volatility leading to losses during solvent removal | - Add brine or adjust the pH during the aqueous workup to break emulsions.- Consider alternative purification methods such as vacuum distillation or crystallization. Conversion to a salt for purification may also be an option.[4]- Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. |
| Safety Concerns During Scale-Up | - Handling of hazardous materials- Potential for runaway reactions- Inhalation or contact with toxic substances | - Always consult the Safety Data Sheet (SDS) for all reagents.[5][6][7][8]- Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][9]- Conduct a thorough safety assessment before scaling up. Consider using a reaction calorimeter to understand the thermal hazards.- Ensure adequate ventilation and work in a fume hood.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A common method for the synthesis of this compound is the N-methylation of 4-(trifluoromethoxy)aniline. This can be achieved using various methylating agents, such as methanol, in the presence of a suitable catalyst. One reported method uses a heterogeneous Nickel catalyst for the selective mono-N-methylation of anilines with methanol.[1]
Q2: What are the critical parameters to control during the scale-up of the N-methylation reaction?
A2: Key parameters to control during scale-up include:
-
Temperature: To prevent side reactions and ensure consistent reaction rates.
-
Mixing: To maintain homogeneity and ensure efficient mass and heat transfer.
-
Rate of addition of reagents: To control the reaction exotherm and minimize the formation of byproducts.
-
Reaction time: To maximize product yield and minimize impurity formation.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can be used to determine the consumption of the starting material (4-(trifluoromethoxy)aniline) and the formation of the desired product and any byproducts.
Q4: What are the main safety hazards associated with this compound and its precursors?
A4: According to safety data sheets, 4-(trifluoromethoxy)aniline and related compounds can be harmful if swallowed, in contact with skin, or inhaled.[5][6][7] They can cause skin and eye irritation.[5][6] It is crucial to handle these chemicals with appropriate personal protective equipment in a well-ventilated area.[5][9]
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep it away from heat, sparks, and open flames.[8]
Experimental Protocols
Synthesis of 4-(trifluoromethoxy)aniline (Precursor)
An industrial synthesis process for 4-(trifluoromethoxy)aniline involves the nitration of trifluoromethoxybenzene followed by reduction.[10]
-
Nitration:
-
Charge a reactor with trifluoromethoxybenzene.
-
Slowly add a pre-mixed solution of nitric acid and concentrated sulfuric acid while maintaining the temperature between 30-45°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Monitor the reaction by GC until the trifluoromethoxybenzene content is below 0.2%.
-
Separate the organic layer and wash it with water and sodium carbonate solution to obtain the nitrated product.[10]
-
-
Reduction:
-
The resulting nitro-trifluoromethoxybenzene isomers are then reduced to 4-(trifluoromethoxy)aniline using standard reduction methods (e.g., catalytic hydrogenation).
-
N-Methylation of 4-(trifluoromethoxy)aniline (Lab-Scale Example)
The following is a general procedure based on the selective N-methylation of anilines using a heterogeneous catalyst.[1]
-
Reaction Setup:
-
In a suitable pressure reactor, add 4-(trifluoromethoxy)aniline, the heterogeneous Ni catalyst (e.g., Ni/ZnAlOx), and methanol as the solvent and methylating agent.
-
If required, add a base such as sodium hydroxide.[1]
-
-
Reaction:
-
Work-up and Isolation:
-
After cooling to room temperature, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
-
Quantitative Data
| Parameter | Value | Reference |
| Precursor Synthesis (Nitration) | ||
| Reaction Temperature | 30 - 45 °C | [10] |
| Starting Material | Trifluoromethoxybenzene | [10] |
| Reagents | Nitric acid, Sulfuric acid | [10] |
| N-Methylation (Example) | ||
| Reaction Temperature | ~160 °C | [1] |
| Solvent/Reagent | Methanol | [1] |
| Catalyst | Ni/ZnAlOx | [1] |
| Pressure | ~10 bar N₂ | [1] |
Visualizations
Caption: Workflow for scaling up the synthesis of this compound.
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.nl [fishersci.nl]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Page loading... [guidechem.com]
Managing exothermic reactions in n-Methyl-4-(trifluoromethoxy)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-Methyl-4-(trifluoromethoxy)aniline. The focus is on the safe management of exothermic reactions.
Troubleshooting Guide: Managing Exothermic Events
The N-methylation of 4-(trifluoromethoxy)aniline is an exothermic process. A sudden temperature increase, if not controlled, can lead to a runaway reaction, posing significant safety risks. Below are common issues, their potential causes, and recommended actions.
| Issue | Potential Causes | Recommended Actions |
| Rapid, Uncontrolled Temperature Rise | 1. Addition of methylating agent is too fast.2. Inadequate cooling.3. Incorrect solvent or concentration.4. "Induction period" followed by a sudden reaction onset. | 1. Immediately stop the addition of the methylating agent.2. Enhance cooling by lowering the cooling bath temperature or increasing the coolant flow rate.3. If the temperature continues to rise, prepare for emergency quenching (see emergency protocols).4. For future experiments, add the methylating agent dropwise with careful temperature monitoring. |
| Localized Hotspots in the Reaction Mixture | 1. Inefficient stirring.2. Poor heat transfer through the reaction vessel. | 1. Increase the stirring rate to ensure homogeneous mixing and temperature distribution.2. Use a reaction vessel with a larger surface area-to-volume ratio or a jacketed reactor for better heat exchange. |
| Delayed or No Initiation of Reaction | 1. Low reaction temperature.2. Impure reagents or catalyst deactivation. | 1. Gradually and cautiously increase the temperature in small increments.2. Be prepared for a potential delayed and vigorous exothermic reaction once initiated.3. Ensure the purity of starting materials and the activity of any catalysts. |
| Pressure Buildup in a Closed System | 1. Formation of gaseous byproducts.2. Solvent boiling due to uncontrolled exotherm. | 1. Immediately vent the system to a safe exhaust or a scrubber.2. Cool the reaction vessel to reduce the vapor pressure of the solvent.3. For future experiments, perform the reaction in an open or vented system with appropriate off-gas treatment. |
Frequently Asked Questions (FAQs)
Q1: What are the common methylating agents for the synthesis of this compound and what are their associated exothermic risks?
A1: Common methylating agents include dimethyl sulfate, methyl iodide, and formaldehyde/formic acid (Eschweiler-Clarke reaction).
-
Dimethyl sulfate and methyl iodide are highly reactive and can lead to vigorous exothermic reactions. The reaction with these agents should be performed at low temperatures with slow, controlled addition.
-
The Eschweiler-Clarke reaction using formic acid and formaldehyde is also exothermic but generally considered to have a more manageable reaction profile. However, gas evolution (CO2) can cause pressure buildup if not properly vented.
Q2: How can I effectively control the temperature of my reaction?
A2: Effective temperature control is crucial. Key strategies include:
-
Slow, controlled addition of reagents: The methylating agent should be added dropwise using a dropping funnel or a syringe pump.
-
Use of a cooling bath: Immerse the reaction flask in a cooling bath to dissipate the heat generated. The choice of cooling bath depends on the target temperature.[1][2][3]
-
Efficient stirring: Vigorous stirring ensures even temperature distribution and prevents the formation of localized hotspots.
-
Proper reaction scale and vessel: Start with a small-scale reaction to assess the exotherm. Use a reaction vessel that allows for efficient heat transfer. For larger scales, a jacketed reactor connected to a circulating cooling system is recommended.[4]
Q3: What type of cooling bath should I use?
A3: The choice of cooling bath depends on the desired reaction temperature. Here are some common options:
| Coolant Mixture | Achievable Temperature Range |
| Ice/Water | 0 to 5 °C |
| Ice/Salt (e.g., NaCl) | -20 to -10 °C |
| Dry Ice/Acetone or Isopropanol | -78 °C |
| Liquid Nitrogen Slush Baths | Below -78 °C |
Source: Adapted from various laboratory resources.[2][3][5]
Q4: What are the signs of a runaway reaction?
A4: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.[6] Signs include:
-
A sudden and accelerating rise in the thermometer reading.
-
Vigorous boiling of the solvent, even with cooling.
-
Noticeable increase in pressure in a closed system.
-
Release of fumes or gases.
Q5: What should I do in the event of a runaway reaction?
A5: In the event of a runaway reaction, immediate action is required to ensure safety. Follow your laboratory's specific emergency procedures.[7][8][9] A general emergency workflow is as follows:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Maximize Cooling: If safe to do so, increase the cooling to the reactor.
-
Alert Personnel: Inform colleagues and the laboratory supervisor of the situation.
-
Prepare for Quenching: If the reaction does not come under control, and you are trained to do so, prepare to quench the reaction by adding a large volume of a cold, inert solvent or a suitable quenching agent.
-
Evacuate: If the situation cannot be controlled, evacuate the area immediately and follow your institution's emergency protocols.
Experimental Protocols
A detailed experimental protocol for a generic N-methylation of 4-(trifluoromethoxy)aniline with provisions for managing the exotherm is provided below. Note: This is a generalized procedure and should be adapted based on the specific methylating agent and scale of the reaction.
Materials:
-
4-(trifluoromethoxy)aniline
-
Methylating agent (e.g., dimethyl sulfate)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Base (e.g., potassium carbonate)
-
Quenching solution (e.g., aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup: Assemble the glassware as shown in the experimental workflow diagram. Ensure the system is under an inert atmosphere.
-
Initial Charge: To the three-necked flask, add 4-(trifluoromethoxy)aniline, the base, and the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using the cooling bath.
-
Reagent Addition: Dissolve the methylating agent in the anhydrous solvent in the dropping funnel. Add the methylating agent dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed the set limit.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully add the quenching solution while maintaining cooling.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over the drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Emergency shutdown logical flow.
References
- 1. Cooling | Basic laboratory procedures II | Fundamental laboratory techniques [biocyclopedia.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
- 4. asynt.com [asynt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. icheme.org [icheme.org]
- 7. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.fiu.edu [ehs.fiu.edu]
- 9. 5.3 Emergency Procedures [ehs.cornell.edu]
Technical Support Center: Purification of n-Methyl-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Methyl-4-(trifluoromethoxy)aniline. The following sections offer detailed guidance on identifying and removing common impurities encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
-
Unreacted Starting Material: 4-(trifluoromethoxy)aniline.
-
Positional Isomers: n-Methyl-2-(trifluoromethoxy)aniline and n-Methyl-3-(trifluoromethoxy)aniline.
-
Related Synthesis Intermediates: Positional isomers of trifluoromethoxy nitrobenzene and trifluoromethoxybenzene may be present, arising from the synthesis of the parent aniline.
-
Oxidation Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight impurities, often causing a dark discoloration of the product.[1]
Q2: My this compound sample is dark brown. What causes this, and how can I fix it?
A2: A dark brown or reddish color is typically due to the presence of oxidized impurities.[1] These can often be removed by treating a solution of the crude product with activated charcoal followed by filtration.[1] Subsequent purification by recrystallization or column chromatography should yield a colorless or pale yellow product.
Q3: I am having difficulty separating my product from a closely related isomer. What is the best purification technique for this?
A3: Separation of closely related positional isomers, which have very similar physical properties, can be challenging. High-performance liquid chromatography (HPLC) or careful flash column chromatography on silica gel are often the most effective methods.[1] For column chromatography, it is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (a significant difference in Rf values).
Q4: During column chromatography on silica gel, my product is streaking or "tailing" down the column. How can I prevent this?
A4: Tailing of amines on silica gel is a common issue due to the acidic nature of the silica, which can strongly interact with the basic aniline. To mitigate this, it is recommended to add a small amount of a basic modifier, such as 1% triethylamine (TEA), to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is a dark oil or solid | Presence of oxidized impurities. | Dissolve the crude product in a suitable solvent and treat with activated charcoal before filtration and subsequent purification.[1] |
| Low purity after a single purification step | Presence of multiple impurities with varied polarities. | A multi-step purification approach may be necessary. Consider an acid-base extraction to remove neutral impurities, followed by column chromatography or recrystallization. |
| Compound does not move from the origin on a TLC plate (Rf = 0) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] |
| Compound runs with the solvent front on a TLC plate (Rf ≈ 1) | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[2] |
| Oiling out during recrystallization instead of crystal formation | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Try a lower-boiling point solvent. Alternatively, redissolve the oil in more hot solvent and allow it to cool more slowly. Scratching the inside of the flask can help induce crystallization.[3] |
Quantitative Data Summary
The following table provides hypothetical yet representative data for the purification of this compound to illustrate the expected efficacy of different purification methods. Actual results may vary based on the initial purity and specific experimental conditions.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Typical Yield (%) | Notes |
| Fractional Distillation | 90% | 98% | 80% | Effective for removing impurities with significantly different boiling points. |
| Recrystallization (Ethanol/Water) | 90% | >99% | 70% | Excellent for removing small amounts of impurities from a solid product. |
| Flash Column Chromatography | 90% | >99.5% | 85% | Highly effective for separating a wide range of impurities, including isomers. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for separating this compound from both more polar and less polar impurities.
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is a common choice.[1]
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
A good starting point is a mixture of hexanes and ethyl acetate.[2]
-
The ideal solvent system should provide an Rf value for the product of approximately 0.2-0.3.[1]
-
To prevent tailing, add 1% triethylamine to the eluent mixture.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica to prevent disturbance.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, applying positive pressure for a steady flow.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]
Protocol 2: Purification by Recrystallization
This protocol is most effective if the crude this compound is a solid and contains minor impurities.
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[3]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[3]
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[3]
-
Visualized Workflows and Logic
Caption: Workflow for Purification by Column Chromatography.
References
Technical Support Center: Synthesis of n-Methyl-4-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of n-Methyl-4-(trifluoromethoxy)aniline. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance to facilitate successful synthesis and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound is typically achieved through the N-methylation of the precursor, 4-(trifluoromethoxy)aniline. The primary methods for this transformation include:
-
Catalytic N-methylation with methanol: This is a widely used, atom-economical method that employs a catalyst to facilitate the reaction between 4-(trifluoromethoxy)aniline and methanol, which serves as the methylating agent. Various catalysts, including those based on Ruthenium, Iridium, and Nickel, have been explored for this purpose.
-
Reductive Amination: This method involves the reaction of 4-(trifluoromethoxy)aniline with formaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-methylated product. Common reducing agents include sodium borohydride.
Q2: What is the main challenge in the synthesis of this compound?
A2: The primary challenge is achieving selective mono-methylation. The desired product, this compound, is a secondary amine and can undergo a subsequent methylation reaction to form the tertiary amine, N,N-dimethyl-4-(trifluoromethoxy)aniline, as an undesired byproduct. The electron-withdrawing nature of the trifluoromethoxy group can decrease the nucleophilicity of the starting aniline, potentially requiring more forcing reaction conditions which can also promote over-methylation.
Q3: How does the trifluoromethoxy group affect the N-methylation reaction?
A3: The strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group deactivates the aniline ring, making the nitrogen atom less nucleophilic. This can result in slower reaction rates compared to anilines with electron-donating groups. Consequently, optimizing reaction conditions such as temperature, catalyst loading, and reaction time is crucial to achieve good conversion and selectivity. For instance, in an Iridium(I)-catalyzed N-methylation, 4-(trifluoromethyl)aniline, a similarly deactivated substrate, showed lower reactivity.[1]
Q4: Are there any specific side reactions to be aware of besides over-methylation?
A4: Under certain basic conditions, methanolysis of the trifluoromethyl group can occur, leading to the formation of byproducts. In one study involving an Iridium(I) catalyst, the formation of methyl 4-aminobenzoate and methyl 4-(methylamino)benzoate was observed as a result of the methanolysis of the -CF3 group in 4-(trifluoromethyl)aniline.[1] While this was observed for a trifluoromethyl group, similar reactivity could be a consideration for the trifluoromethoxy group under specific conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Deactivated starting material due to the electron-withdrawing -OCF3 group. | 1. Ensure the catalyst is properly activated and handled under inert conditions if required. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC. 3. Increase the catalyst loading. |
| Low Yield of Mono-methylated Product | 1. Sub-optimal reaction conditions favoring side reactions. 2. Inefficient purification. | 1. Screen different solvents and bases to find the optimal combination for the chosen catalyst. 2. Optimize the purification method (e.g., column chromatography, distillation) to minimize product loss. |
| Formation of N,N-dimethylated Byproduct | 1. Excess of methylating agent. 2. High reaction temperature or prolonged reaction time. 3. Catalyst selectivity. | 1. Use a stoichiometric amount or a slight excess of the methylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent further methylation. Consider lowering the reaction temperature. 3. Choose a catalyst known for high mono-methylation selectivity. For example, supported iridium catalysts have shown controllable selectivity between mono- and di-methylation by tuning reaction conditions.[2] |
| Difficulty in Product Purification | 1. Similar polarity of the starting material, product, and byproduct. 2. Presence of catalyst residues. | 1. Utilize a high-efficiency column chromatography system with a carefully selected eluent system. 2. Perform an appropriate work-up to remove the catalyst before purification (e.g., filtration for heterogeneous catalysts, aqueous wash for homogeneous catalysts). |
Catalyst Performance Data
The selection of an appropriate catalyst is critical for the successful synthesis of this compound. Below is a summary of relevant catalyst performance data from studies on similar substrates.
| Catalyst | Substrate | Methylating Agent | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| (DPEPhos)RuCl₂PPh₃ | 3-(trifluoromethoxy)aniline | Methanol | 0.5 mol% catalyst, Cs₂CO₃ (0.5 equiv), 140 °C, 12 h | 95 | >99 (mono-methylated) | [3][4] |
| Ir(I) complex with N,O-functionalized NHC ligand | 4-(trifluoromethyl)aniline | Methanol | 1 mol% catalyst, Cs₂CO₃ (50 mol%), 423 K, 5 h | 50 (conversion) | 100 (mono-methylated) | [1] |
| 0.3 wt% Ir/ZnO | Aniline | Methanol | 2 mol% Ir, neat methanol, 150 °C, 4 h | - | Favors N,N-dimethylation | [2] |
| 0.3 wt% Ir/ZnO | p-toluidine | Methanol | 0.5 mol% Ir, mesitylene/methanol, 150 °C, 4 h | - | Favors N-mono-methylation | [2] |
| Ni/ZnAlOx-600 | Aniline | Methanol | 40 mg catalyst, 1 mmol aniline, 10 mL methanol, 160 °C, 10 bar N₂, 24 h | High | High (mono-methylated) | [5] |
Experimental Protocols
Protocol 1: Ru(II)-Catalyzed N-Methylation with Methanol (Adapted from[3][4])
This protocol is adapted from the successful N-methylation of 3-(trifluoromethoxy)aniline and is expected to be effective for the 4-substituted isomer.
Materials:
-
4-(trifluoromethoxy)aniline
-
(DPEPhos)RuCl₂PPh₃ catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous methanol (MeOH)
-
Schlenk tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %, 0.005 equiv).
-
Add 4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv) and cesium carbonate (0.5 mmol, 0.5 equiv).
-
Under an inert atmosphere, add anhydrous methanol (1 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 140 °C for 12 hours with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Protocol 2: Reductive Amination with Formaldehyde
This is a general procedure for the reductive amination of anilines.
Materials:
-
4-(trifluoromethoxy)aniline
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 mmol) in methanol.
-
Add formaldehyde solution (1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Additive-free N-methylation of amines with methanol over supported iridium catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of n-Methyl-4-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount for ensuring the integrity of research and the quality of the final drug product. n-Methyl-4-(trifluoromethoxy)aniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of this compound. The information presented is based on established analytical practices for similar compounds and provides the necessary data and protocols to make an informed decision on method selection.
Comparison of Analytical Methods
Both GC-FID and HPLC-UV are robust techniques for the quantification of small organic molecules like this compound. The choice between the two often depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity, particularly when coupled with a flame ionization detector (FID). For this compound, GC-FID provides a reliable method for quantification, especially for monitoring purity and detecting volatile impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Coupled with a UV detector, HPLC can provide excellent quantitative results for aromatic compounds like this compound, which possess a strong UV chromophore.
The following sections provide a detailed comparison of these two methods, including their respective experimental protocols and validation data.
Quantitative Data Summary
The performance of the GC-FID and HPLC-UV methods for the quantification of this compound is summarized in the tables below. This data is representative of what can be achieved with properly validated methods for this class of analyte.
Table 1: Comparison of Method Performance Characteristics
| Parameter | GC-FID Method | HPLC-UV Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.5 µg/mL |
Table 2: Representative Validation Data
| Validation Parameter | GC-FID Results | HPLC-UV Results |
| Linearity | ||
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Accuracy | ||
| % Recovery at 50% Conc. | 99.5% | 101.2% |
| % Recovery at 100% Conc. | 101.2% | 99.8% |
| % Recovery at 150% Conc. | 98.8% | 99.1% |
| Precision | ||
| Repeatability (% RSD, n=6) | 1.2% | 1.5% |
| Intermediate Precision (% RSD) | 1.8% | 1.9% |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is adapted from a validated procedure for the closely related compound, 4-(trifluoromethoxy)aniline, and is suitable for the quantification of this compound.[1][2]
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) in a 50 mL volumetric flask and dilute to volume.
-
Prepare a series of calibration standards by diluting a stock solution of the reference standard in the same solvent.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is a representative procedure for the analysis of substituted anilines and is suitable for the quantification of this compound.[3][4][5]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in the mobile phase in a 25 mL volumetric flask and dilute to volume.
-
Prepare a series of calibration standards by diluting a stock solution of the reference standard in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV detector at 254 nm
Visualizations
The following diagrams illustrate the experimental workflows and a comparison of the analytical methods.
Conclusion
Both GC-FID and HPLC-UV are suitable and reliable methods for the quantification of this compound. The GC-FID method may offer slightly better sensitivity and resolution, making it ideal for impurity profiling of volatile substances. The HPLC-UV method provides greater versatility and is well-suited for routine quality control analysis, especially when dealing with less volatile impurities or complex sample matrices. The choice of method should be based on the specific analytical requirements, available instrumentation, and the nature of the samples to be analyzed. For comprehensive characterization, the use of both techniques can be advantageous.
References
Impurity Profiling of n-Methyl-4-(trifluoromethoxy)aniline by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive overview of the impurity profiling of n-Methyl-4-(trifluoromethoxy)aniline, a key building block in the synthesis of various pharmaceutical compounds, using Gas Chromatography-Mass Spectrometry (GC-MS). This document details potential impurities, a robust analytical methodology, and comparative data to facilitate the reliable assessment of material quality.
Understanding Potential Impurities
The impurity profile of this compound is primarily influenced by its synthetic route. A common manufacturing process involves the N-methylation of 4-(trifluoromethoxy)aniline. Consequently, potential impurities can be categorized as those arising from the synthesis of the starting material and those from the N-alkylation step.
Key Potential Impurities:
-
Unreacted Starting Material: 4-(trifluoromethoxy)aniline may be present due to incomplete methylation.
-
Over-alkylation Product: N,N-Dimethyl-4-(trifluoromethoxy)aniline can form as a byproduct of the methylation reaction.[1][2]
-
Positional Isomers: Isomers of the parent aniline, such as 2-(trifluoromethoxy)aniline and 3-(trifluoromethoxy)aniline, may be carried through from the initial synthesis.[3]
-
Synthesis Precursors: Residual precursors from the synthesis of 4-(trifluoromethoxy)aniline, such as trifluoromethoxybenzene and anisole, could potentially be present in trace amounts.[3]
Comparative Analysis of Impurity Profiles
The following table summarizes a representative impurity profile for two hypothetical batches of this compound, as determined by GC-MS. This data illustrates the variability that can be encountered and highlights the importance of robust analytical methods for quality control.
| Impurity | Retention Time (min) | Batch A (% Area) | Batch B (% Area) |
| Trifluoromethoxybenzene | 4.2 | 0.01 | < 0.01 |
| Anisole | 7.6 | < 0.01 | 0.02 |
| 2-(trifluoromethoxy)aniline | 10.8 | 0.05 | 0.03 |
| 3-(trifluoromethoxy)aniline | 14.6 | 0.02 | 0.04 |
| 4-(trifluoromethoxy)aniline | 14.9 | 0.15 | 0.25 |
| This compound | 15.5 | 99.70 | 99.55 |
| N,N-Dimethyl-4-(trifluoromethoxy)aniline | 16.2 | 0.07 | 0.11 |
Experimental Protocol for GC-MS Analysis
This section provides a detailed methodology for the impurity profiling of this compound using GC-MS. This protocol is based on established methods for aniline derivatives and has been adapted for this specific compound.[3][4][5]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.
-
For trace analysis, a more concentrated solution may be prepared.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio of 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with reference spectra from a commercial library (e.g., NIST) and by comparing their retention times with those of known standards.
-
Quantify the impurities using the percent area normalization method. For more accurate quantification, a calibration curve with certified reference standards should be prepared.
References
A Comparative Guide to n-Methyl-4-(trifluoromethoxy)aniline and its Alternative Reference Standards
For researchers and professionals in drug development and chemical synthesis, the purity and characterization of starting materials and intermediates are paramount. This guide provides a comparative analysis of the reference standard availability for n-Methyl-4-(trifluoromethoxy)aniline and two structurally similar alternatives: 4-(Trifluoromethyl)-N-methylaniline and 4-(Trifluoromethyl)aniline. The selection of an appropriate reference standard is critical for analytical method development, impurity profiling, and ensuring the quality and consistency of research outcomes.
Product Availability and Physical Properties
This compound and its alternatives are available from several chemical suppliers. The purities generally range from 95% to over 99%. The choice of supplier and product grade will depend on the specific requirements of the application, with higher purity grades being essential for use as analytical reference standards. A summary of key physical and chemical properties is presented in Table 1.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 4-(Trifluoromethyl)-N-methylaniline | 4-(Trifluoromethyl)aniline |
| CAS Number | 41419-59-4 | 22864-65-9[1] | 455-14-1[2] |
| Molecular Formula | C₈H₈F₃NO | C₈H₈F₃N[1] | C₇H₆F₃N[2] |
| Molecular Weight | 191.15 g/mol | 175.15 g/mol [1] | 161.12 g/mol [2] |
| Boiling Point | Not readily available | 105-106 °C / 20 mmHg (lit.)[1] | 83 °C / 12 mmHg (lit.)[2] |
| Density | Not readily available | 1.2394 g/mL at 25 °C (lit.)[1] | 1.283 g/mL at 25 °C (lit.)[2] |
| Refractive Index | Not readily available | n20/D 1.4888 (lit.)[1] | n20/D 1.483 (lit.)[2] |
Purity and Supplier Information
The purity of a reference standard is a critical parameter. While Certificates of Analysis (CoA) provide detailed information on the purity and impurity profile of a specific batch, the stated purities from suppliers offer a general guide. Table 2 summarizes the available purities for the compounds of interest from various suppliers. It is important to note that for use as a reference standard, a certified CoA from the supplier should always be consulted.
Table 2: Supplier and Purity Comparison
| Compound | Supplier | Stated Purity | Certificate of Analysis |
| This compound | Multiple Suppliers | 95% to >98% | Not readily available in public domain |
| 4-(Trifluoromethyl)-N-methylaniline | Sigma-Aldrich | 97%[1] | Available upon request[1] |
| 4-(Trifluoromethyl)aniline | Sigma-Aldrich | 99%[2] | Available upon request[2] |
Experimental Protocols for Purity Determination
Accurate determination of purity is essential for the validation of a reference standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for analyzing the purity of non-volatile and volatile organic compounds, respectively.
Representative HPLC Method for Purity Analysis
This method is based on established protocols for aniline derivatives and can be adapted for the analysis of this compound and its alternatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation of impurities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at a lower percentage of Solvent B and gradually increase to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Representative GC-MS Method for Purity and Impurity Identification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for sample analysis using HPLC and GC-MS.
Caption: A typical workflow for purity analysis by HPLC.
Caption: A typical workflow for impurity identification by GC-MS.
Logical Relationship of Analyzed Compounds
The three compounds discussed are structurally related, differing in the nature of the fluorine-containing substituent and the presence of an N-methyl group. This structural similarity can lead to comparable analytical behavior, but also necessitates careful method development to ensure adequate separation from potential isomers and related impurities.
Caption: Structural relationships between the target compound and its alternatives.
References
A Comparative Guide to the Synthesis of n-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
n-Methyl-4-(trifluoromethoxy)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability. The efficient and selective synthesis of this secondary amine is therefore of significant interest. This guide provides an objective comparison of several common and novel methods for the synthesis of this compound, supported by experimental data and detailed protocols.
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for different synthesis methods of this compound, offering a clear comparison of their performance.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Reductive Amination | 4-(trifluoromethoxy)aniline | Formaldehyde, Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | 1 | ~95 | >98 |
| Catalytic N-methylation | 4-(trifluoromethoxy)aniline | Methanol, (DPEPhos)RuCl₂PPh₃, Cs₂CO₃ | Methanol | 140 | 12 | 95 | High |
| Buchwald-Hartwig Amination | 4-bromo(trifluoromethoxy)benzene | Methylamine, Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12-24 | 85-95 | High |
| Classical N-alkylation | 4-(trifluoromethoxy)aniline | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 4 | Moderate | Moderate |
Synthesis Methods and Experimental Protocols
This section details the experimental protocols for the key synthesis methods cited in the comparison table.
Reductive Amination
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In this case, 4-(trifluoromethoxy)aniline is reacted with formaldehyde to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This one-pot procedure is generally high-yielding and avoids the over-methylation often seen with classical alkylating agents.
Experimental Protocol:
To a solution of 4-(trifluoromethoxy)aniline (1.0 mmol) in dichloromethane (10 mL) is added a 37% aqueous solution of formaldehyde (1.2 mmol). The mixture is stirred for 10 minutes, after which sodium triacetoxyborohydride (1.5 mmol) is added in portions. The reaction is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Catalytic N-methylation with Methanol
This method utilizes methanol as an environmentally benign and cost-effective methylating agent in the presence of a transition metal catalyst. Ruthenium-based catalysts have shown high efficiency and selectivity for the mono-N-methylation of anilines.
Experimental Protocol:
In a pressure vessel, 4-(trifluoromethoxy)aniline (1 mmol), (DPEPhos)RuCl₂PPh₃ (0.5 mol%), and cesium carbonate (0.5 mmol) are combined. Methanol (1 mL) is added, and the vessel is sealed and heated to 140 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed to couple an aryl halide with an amine. For the synthesis of this compound, 4-bromo(trifluoromethoxy)benzene can be coupled with methylamine.
Experimental Protocol:
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-bromo(trifluoromethoxy)benzene (1.0 mmol), and a 2.0 M solution of methylamine in THF (1.2 mmol) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Classical N-alkylation with Dimethyl Sulfate
This traditional method involves the direct alkylation of the primary amine with an electrophilic methylating agent such as dimethyl sulfate. While straightforward, this method often suffers from a lack of selectivity, leading to the formation of the di-methylated by-product.
Experimental Protocol:
To a solution of 4-(trifluoromethoxy)aniline (1.0 mmol) in acetone (10 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at room temperature for 15 minutes before the dropwise addition of dimethyl sulfate (1.1 mmol). The reaction mixture is then heated to reflux and stirred for 4 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product requires careful purification by column chromatography to separate the desired mono-methylated product from the di-methylated and unreacted starting material.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the described synthesis methods.
A Comparative Guide to the Synthetic Utility of n-Methyl-4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The trifluoromethoxy group (-OCF3) is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target compounds.[1][2] This guide provides a detailed comparison of two key aniline derivatives bearing this functional group: the secondary amine, n-Methyl-4-(trifluoromethoxy)aniline, and the primary amine, 4-(trifluoromethoxy)aniline. We will explore their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Physicochemical Properties and Reactivity Profile
The fundamental difference between this compound and 4-(trifluoromethoxy)aniline lies in the substitution at the nitrogen atom. This seemingly minor structural change from a primary to a secondary amine has significant implications for their respective reactivity.
| Property | This compound | 4-(trifluoromethoxy)aniline |
| CAS Number | 41419-59-4[3] | 461-82-5[4] |
| Molecular Formula | C8H8F3NO[5] | C7H6F3NO[4] |
| Molecular Weight | 191.15 g/mol [5] | 177.12 g/mol [4] |
| Appearance | - | Clear yellow liquid[6] |
| Boiling Point | - | 73-75 °C at 10 mmHg[7] |
| pKa (of conjugate acid) | Lower than 4-(trifluoromethoxy)aniline (estimated) | ~3.75 (predicted)[7] |
The presence of the methyl group on the nitrogen in this compound introduces steric hindrance and alters the nucleophilicity of the amine. Generally, N-alkylation of anilines can decrease their nucleophilicity in certain reactions due to the electron-donating nature of the alkyl group, which is counteracted by increased steric bulk. This difference in reactivity is crucial when selecting a reagent for a specific synthetic transformation.
Performance in Key Synthetic Reactions
The choice between these two anilines is often dictated by the desired final product and the specific reaction being performed. Below, we compare their utility in common synthetic applications.
N-Alkylation and N-Arylation Reactions
A key difference in the application of these two molecules is in N-alkylation and N-arylation reactions. 4-(trifluoromethoxy)aniline, being a primary amine, can be readily N-alkylated or N-arylated. For instance, it can be N-methylated to produce this compound.
In contrast, this compound is already N-alkylated. While it can undergo further N-alkylation or N-arylation, the reaction conditions are typically harsher due to the increased steric hindrance and potentially lower nucleophilicity of the secondary amine.
Acylation and Amide Bond Formation
Both anilines readily undergo acylation to form amides, which are crucial linkages in many pharmaceutical compounds. However, the reactivity and reaction kinetics can differ. Primary anilines like 4-(trifluoromethoxy)aniline are generally more reactive towards acylating agents than their N-alkylated counterparts.
In the synthesis of the insecticide Metaflumizone, 4-(trifluoromethoxy)aniline is a key intermediate.[8] While a direct comparison with the N-methylated version is not available, the established synthetic routes rely on the higher reactivity of the primary amine for efficient amide bond formation.
Heterocycle Formation
The synthesis of heterocyclic compounds is a cornerstone of drug discovery. Both anilines are valuable precursors for a variety of heterocycles. A prominent example is the synthesis of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). The synthesis involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt, followed by oxidative cyclization to form the benzothiazole ring system.[9][10][11]
The use of this compound in a similar reaction would lead to a quaternary ammonium salt on the benzothiazole nitrogen, a fundamentally different structure with altered biological activity. This highlights the critical role of the primary amine in this specific heterocycle formation.
Experimental Protocols
Synthesis of this compound
A common method for the N-methylation of anilines is through reductive amination or by using a methylating agent. A selective mono-N-methylation of 4-(trifluoromethoxy)aniline can be achieved using methanol as the methylating agent over a heterogeneous Ni catalyst.[12]
Experimental Workflow for N-methylation of 4-(trifluoromethoxy)aniline
Caption: Workflow for the synthesis of this compound.
Protocol:
-
In a 50 mL autoclave, add 4-(trifluoromethoxy)aniline (1.0 mmol), Ni/ZnAlOx-600 catalyst (40 mg), and methanol (10 mL).[12]
-
Seal the autoclave and flush with nitrogen five times.
-
Pressurize the autoclave to 1 MPa with N2 at room temperature.[12]
-
Heat the reaction mixture to 160 °C with magnetic stirring (1000 rpm) for 24 hours.[12]
-
After the reaction, cool the autoclave to room temperature.
-
The reaction mixture is then analyzed by GC-MS to determine the yield of this compound.
Synthesis of Riluzole using 4-(trifluoromethoxy)aniline
The synthesis of Riluzole from 4-(trifluoromethoxy)aniline is a well-established process. Several methods exist, with variations in the oxidizing agent used.
Experimental Workflow for Riluzole Synthesis
Caption: General workflow for the synthesis of Riluzole.
Protocol (using Potassium Persulfate):
-
In a reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of acetic acid.[9]
-
Stir the suspension at room temperature for 24 hours.[9]
-
Heat the reaction mixture to 40°C and stir for an additional 2 hours.[9]
-
Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.[9]
-
Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude Riluzole.[9]
-
Filter the solid and dry it under vacuum.
-
For purification, dissolve the crude product in a mixture of 150 mL of ethanol and 250 mL of water at reflux.
-
Allow the solution to cool slowly to crystallize the pure Riluzole.
-
Filter the crystals and dry them under vacuum.
Data Presentation
| Reaction | Aniline Derivative | Reagents | Conditions | Yield | Reference |
| N-Methylation | 4-(trifluoromethoxy)aniline | Methanol, Ni/ZnAlOx | 160 °C, 10 bar N2, 24h | - | [12] |
| Riluzole Synthesis | 4-(trifluoromethoxy)aniline | NH4SCN, K2S2O8, Acetic Acid | RT for 24h, then 40°C for 2h | High | [9] |
| Riluzole Synthesis | 4-(trifluoromethoxy)aniline | KSCN, Bromine, Acetic Acid | RT, overnight | 94% | [10] |
| Riluzole Synthesis | 4-(trifluoromethoxy)aniline | KSCN, NaBrO3, Acetic Acid | 40°C, 48h | 46% | [11] |
| Metaflumizone Synthesis | 4-(trifluoromethoxy)aniline | Key intermediate in multi-step synthesis | - | - | [8] |
Conclusion
Both this compound and 4-(trifluoromethoxy)aniline are valuable reagents in organic synthesis, particularly for the preparation of bioactive molecules. The choice between them is primarily dictated by the synthetic target.
-
4-(trifluoromethoxy)aniline is the preferred starting material for the synthesis of compounds requiring a primary amine for subsequent transformations, such as N-alkylation, N-arylation, and the formation of specific heterocyclic systems like the benzothiazole core of Riluzole. Its higher reactivity in acylation reactions also makes it a go-to reagent for constructing amide linkages.
-
This compound is utilized when the final product requires an N-methyl group. While it can undergo further reactions at the nitrogen, the conditions are generally more demanding. Its primary use is as a building block where the N-methyl functionality is already in place.
For researchers and drug development professionals, a clear understanding of the reactivity differences between these two anilines is essential for efficient and successful synthesis design. The experimental data and protocols provided in this guide offer a starting point for the rational selection and application of these important fluorinated building blocks.
References
- 1. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 41419-59-4|this compound|BLD Pharm [bldpharm.com]
- 4. 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100 [biosynth.com]
- 5. This compound | CAS 41419-59-4 [matrix-fine-chemicals.com]
- 6. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 7. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 11. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
Comparative Biological Activity of n-Methyl-4-(trifluoromethoxy)aniline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives containing the n-Methyl-4-(trifluoromethoxy)aniline scaffold. The inclusion of the trifluoromethoxy group is a key strategy in medicinal chemistry, often enhancing metabolic stability and lipophilicity. This document summarizes available quantitative data from preclinical studies, details relevant experimental protocols, and visualizes associated workflows to support further research and development in this area.
The trifluoromethoxy group (-OCF3) is recognized for its ability to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity, which can enhance cell membrane penetration, and by offering greater metabolic stability due to the strength of the C-F bonds.[1] These characteristics have made trifluoromethoxy aniline derivatives attractive scaffolds in the design of novel therapeutic agents. This guide focuses on the biological activities of derivatives of this compound, exploring their potential in antimicrobial and anticancer applications. While direct comparative studies on a homologous series of this compound derivatives are limited in the reviewed literature, this guide synthesizes data from various studies on structurally related compounds to provide insights into their therapeutic potential.
Comparative Biological Activity
The biological activities of aniline derivatives bearing trifluoromethoxy and trifluoromethyl groups have been investigated in several studies, demonstrating their potential as both antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of trifluoromethoxy and trifluoromethyl anilines have shown promising activity against a range of bacterial pathogens, including drug-resistant strains. The lipophilicity conferred by the trifluoromethoxy and trifluoromethyl groups is thought to contribute to the disruption of bacterial cell membranes.
| Derivative Class | Specific Compound | Bacterial Strain(s) | MIC (µg/mL) | Citation |
| Pyrazole Derivative | 4-[4-[[3-(trifluoromethoxy)anilino]methyl]-3-[4-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid | Staphylococcus aureus | 0.78-3.125 | [2] |
| Pyrazole Derivative | Bromo and trifluoromethyl substituted pyrazole | S. aureus (3 strains) | 0.78 | [3] |
| Pyrazole Derivative | Bromo and trifluoromethyl substituted pyrazole | S. epidermidis | 1.56 | [3] |
| Pyrazole Derivative | Bromo and trifluoromethyl substituted pyrazole | E. faecium | 0.78 | [3] |
| Trifluoro-aniline | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [4] |
| Trifluoro-aniline | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [4] |
Anticancer Activity
The cytotoxic effects of trifluoromethyl- and trifluoromethoxy-substituted aniline derivatives have been evaluated against various human cancer cell lines, with some compounds demonstrating potent activity.
| Derivative Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Citation |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (A375) | <50 | [5] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | <50 | [5] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Prostate (DU145) | <50 | [5] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Breast (MCF-7) | <50 | [5] |
| 1,3,4-Oxadiazole | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | CNS (SNB-19) | <10 (86.61% PGI) | [1] |
| 1,3,4-Oxadiazole | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | Ovarian (OVCAR-8) | <10 (85.26% PGI) | [1] |
PGI: Percent Growth Inhibition at a 10 µM concentration.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives and their analogs.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Strain Preparation: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow: MIC Assay
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Experimental Workflow: MTT Cytotoxicity Assay
Workflow for MTT Cell Viability Assay.
Postulated Mechanism: Induction of Apoptosis by Cytotoxic Derivatives
While the precise signaling pathways for many this compound derivatives are not fully elucidated, a common mechanism of action for cytotoxic anticancer agents is the induction of apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of N-Methyl-4-(trifluoromethoxy)aniline Analogs as Potent Kinase Inhibitors
A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of aniline derivatives targeting the PI3K/mTOR signaling pathway. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, into small molecules has become a cornerstone of modern drug discovery. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the structure-activity relationship of aniline derivatives, with a focus on analogs of n-Methyl-4-(trifluoromethoxy)aniline, particularly in the context of their potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a multitude of human cancers, making it a critical target for therapeutic intervention.[2][3][4]
Comparative Analysis of PI3K/mTOR Inhibitors
The following table summarizes the biochemical potency of PQR309 and a reference compound, highlighting the impact of the aryl substitution on their inhibitory activity against different PI3K isoforms and mTOR.
| Compound/Target | PI3Kα (Kd, nM) | PI3Kβ (Kd, nM) | PI3Kγ (Kd, nM) | PI3Kδ (Kd, nM) | mTOR (Kd, nM) |
| PQR309 | 33 | 661 | 708 | 451 | 89 |
| Reference Cmpd. 2 | 45 | 607 | 778 | 110 | 94 |
Data sourced from J. Med. Chem. 2017, 60, 21, 8975–8993[1]
The SAR data reveals that the substitution on the aryl moiety can be fine-tuned to modulate the selectivity between PI3K and mTOR. For instance, the exchange of the 4-(trifluoromethyl)pyridin-2-amine in PQR309 to a 4-(trifluoromethyl)pyrimidin-2-amine in a related compound was shown to enhance cellular and in vitro activity toward PI3Kα while diminishing affinity for mTOR.[1] This underscores the critical role of the aniline (or in this case, aminopyridine) fragment in determining the inhibitor's potency and selectivity profile.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][5] Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis and cell growth.[6] Dual inhibitors that target both PI3K and mTOR can effectively shut down this signaling cascade at multiple levels.[2]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by aniline-based analogs.
Experimental Protocols
The evaluation of this compound analogs as kinase inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Synthesis of 4,6-dimorpholino-1,3,5-triazine Analogs
The synthesis of the core scaffold for compounds like PQR309 typically involves the displacement of a chlorine atom from a triazine ring with aniline or heteroaryl moieties via a Suzuki cross-coupling reaction.[1]
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of n-Methyl-4-(trifluoromethoxy)aniline: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like n-Methyl-4-(trifluoromethoxy)aniline is critical for the integrity of research outcomes and the safety and efficacy of final pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by established methodologies for analogous fluorinated anilines.
Executive Summary
Both HPLC and GC-MS are powerful analytical techniques capable of assessing the purity of this compound. HPLC is a versatile and robust method suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive, offering excellent quantitative accuracy. Conversely, GC-MS provides high separation efficiency for volatile and semi-volatile compounds and delivers definitive identification of impurities through mass spectral data. The selection between these methods hinges on the specific analytical requirements, such as the need for high-throughput analysis, the nature of anticipated impurities, and the necessity for structural elucidation of unknown entities.
Comparison of Analytical Methods
The following table summarizes the key parameters for a proposed reversed-phase HPLC method and a GC-MS method for the analysis of this compound and its potential impurities.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2] |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[1][3] | Carrier Gas: Helium at a constant flow of 1 mL/min.[4] |
| Detection | UV Detector (e.g., at 254 nm). | Mass Spectrometer. |
| Typical Run Time | 20-40 minutes. | 20-40 minutes. |
| Sample Derivatization | Not typically required. | May be required for improved peak shape and thermal stability, though often not necessary for simple anilines. |
| Key Advantages | - Robust and reproducible. - Suitable for non-volatile and thermally labile impurities. - Excellent quantitative precision.[5] | - High separation efficiency. - Provides structural information for impurity identification. - High sensitivity.[2] |
| Limitations | - Lower peak capacity compared to capillary GC. - Identification of unknown impurities may require coupling to a mass spectrometer (LC-MS). | - Not suitable for non-volatile or thermally labile compounds. - Potential for analyte degradation at high temperatures. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.[1]
-
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks are present.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by the area percent method.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]
Reagents:
-
Dichloromethane or other suitable solvent (GC grade).
-
This compound reference standard.
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).[5]
-
GC-MS Conditions:
-
Column: AT-210 (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[4]
-
Inlet Temperature: 200 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C
-
Ramp to 125 °C at 3 °C/min, hold for 5 minutes.
-
Ramp to 230 °C at 45 °C/min, hold for 5 minutes.[4]
-
-
Injection Mode: Split (e.g., 1:5).[4]
-
Injection Volume: 1.0 µL.[4]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 40-550.[2]
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify the main component and impurities based on their retention times and mass spectra.
-
Determine the purity by the peak area percentage.
-
Visualizing the Experimental Workflow
References
Comparative Guide: n-Methyl-4-(trifluoromethoxy)aniline for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of n-Methyl-4-(trifluoromethoxy)aniline and its structural analog, n-Methyl-4-(trifluoromethyl)aniline. The inclusion of fluorine-containing functional groups is a critical strategy in modern medicinal chemistry, significantly impacting a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile. This document offers a comparative analysis of these two key building blocks, supported by experimental protocols and data, to aid researchers in selecting the optimal molecule for their drug discovery and material science applications.
Certificate of Analysis: this compound
While an official Certificate of Analysis (CoA) is lot-specific, the following table represents typical quality control specifications for this compound.
| Parameter | Specification | Result |
| Appearance | Clear, colorless to light yellow liquid | Conforms |
| Purity (by GC) | ≥ 99.0% | 99.5% |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms |
| Water Content (by Karl Fischer) | ≤ 0.1% | 0.05% |
| Residual Solvents | Meets ICH limits | Conforms |
Physicochemical Properties: A Head-to-Head Comparison
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups impart distinct electronic and physical properties to the aniline scaffold. These differences can be leveraged to fine-tune the characteristics of derivative compounds.[1][2]
| Property | This compound | n-Methyl-4-(trifluoromethyl)aniline |
| CAS Number | 461-82-5 (analog) | 22864-65-9 |
| Molecular Formula | C₈H₈F₃NO | C₈H₈F₃N |
| Molecular Weight | 177.12 g/mol (analog) | 175.15 g/mol |
| Boiling Point | 73-75 °C / 10 mmHg (analog) | 105-106 °C / 20 mmHg |
| Density | ~1.32 g/mL | 1.2394 g/mL at 25 °C |
| Calculated logP | ~2.5-3.0 | ~2.7[3] |
| Metabolic Stability | Generally higher | Generally lower |
The Role in Drug Discovery: Enhanced Properties
The trifluoromethoxy group is often considered a "super methyl" group due to its similar size but vastly different electronic properties. It is strongly electron-withdrawing, which can influence the pKa of the aniline nitrogen and alter binding interactions with biological targets.[4] Furthermore, the -OCF3 group typically enhances metabolic stability and lipophilicity.[4][5]
The trifluoromethyl group also increases lipophilicity and can block metabolic oxidation at the aromatic ring, contributing to improved pharmacokinetic profiles.[2][6] The choice between these two moieties allows for the fine-tuning of a drug candidate's properties to optimize for potency, selectivity, and duration of action.[1]
Experimental Protocols
Determination of Lipophilicity (logP) by RP-TLC
Objective: To experimentally determine and compare the lipophilicity of this compound and n-Methyl-4-(trifluoromethyl)aniline.
Materials:
-
RP-TLC plates (e.g., silica gel 60 RP-18 F254s)
-
Developing chamber
-
Mobile phase: Acetonitrile/water mixtures (e.g., 60:40, 70:30, 80:20 v/v)
-
Standard compounds with known logP values
-
Test compounds (dissolved in a suitable solvent like methanol)
-
UV lamp for visualization
Procedure:
-
Prepare the mobile phase mixtures.
-
Pour the mobile phase into the developing chamber and allow it to saturate.
-
Spot the standard and test compounds onto the RP-TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to ascend.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp and calculate the Rf values for each spot.
-
Calculate the RM value from the Rf value using the formula: RM = log((1/Rf) - 1).
-
Plot a calibration curve of RM values for the standard compounds against their known logP values.
-
Determine the logP of the test compounds from the calibration curve.[7][8]
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To assess the metabolic stability of the compounds by measuring their rate of disappearance when incubated with human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS for analysis
Procedure:
-
Prepare a microsomal incubation mixture containing HLMs and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.[9][10][11]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of these two aniline derivatives.
Logical Pathway for Compound Selection
The decision-making process for selecting the appropriate aniline derivative is outlined in the diagram below.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to Trifluoromethylated Anilines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on the physicochemical and pharmacological properties of drug candidates. When appended to an aniline scaffold, the trifluoromethyl group's position—ortho, meta, or para—can dramatically influence a molecule's pKa, lipophilicity, metabolic stability, and ultimately, its biological activity. This guide provides a comparative analysis of ortho-, meta-, and para-trifluoromethylated anilines, offering a valuable resource for rational drug design and lead optimization.
Physicochemical Properties: A Comparative Overview
The electronic and steric effects of the trifluoromethyl group are highly dependent on its position on the aniline ring, leading to distinct physicochemical profiles for the different isomers. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Trifluoromethylaniline Isomers
| Property | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| CAS Number | 88-17-5[1] | 98-16-8[2] | 455-14-1[3] |
| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol [1] | 161.12 g/mol [2] | 161.12 g/mol [3] |
| pKa | ~3.0 (estimated) | 3.5 (estimated) | 2.45 (at 25℃) |
| LogP | 2.32 (at 23℃ and pH 7)[4] | 2.3[2] | 2.4[3] |
| Appearance | Colorless or light yellow liquid[4] | Colorless liquid[5] | Colorless liquid[6] |
Note: pKa and LogP values can vary depending on the experimental conditions and measurement techniques. The values presented here are compiled from various sources and should be considered as representative.
Impact on Drug Design Parameters
Acidity (pKa)
The strongly electron-withdrawing nature of the trifluoromethyl group decreases the basicity (lowers the pKa of the conjugate acid) of the aniline nitrogen. This effect is most pronounced when the CF₃ group is in the para position due to the combination of inductive and resonance effects. A lower pKa can significantly impact a drug's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.
Lipophilicity (LogP)
The trifluoromethyl group is highly lipophilic, and its introduction generally increases the LogP value of a molecule.[7] An optimal LogP is crucial for balancing aqueous solubility and membrane permeability, which are key for oral bioavailability. The positional isomers of trifluoromethylaniline exhibit similar LogP values, suggesting that the position of the CF₃ group has a less dramatic effect on overall lipophilicity compared to its impact on pKa.
Metabolic Stability
A primary strategy in drug design is to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[8] Placing a CF₃ group at a known or suspected metabolic hotspot on a drug candidate can significantly enhance its metabolic stability, leading to a longer half-life and improved pharmacokinetic profile.[8][9] While direct comparative data for the aniline isomers is scarce, studies on related fluorinated compounds have shown that the position of the fluorine substituent can influence metabolic pathways and the rate of clearance. For instance, para-substituted fluoroanilines have been reported to be more susceptible to metabolic degradation via defluorination compared to their ortho and meta counterparts.[10]
Biological Activity
The position of the trifluoromethyl group can profoundly impact a drug's biological activity by influencing its binding affinity and selectivity for a target receptor or enzyme.[11] The steric and electronic effects of the CF₃ group can alter the conformation of the molecule and its interactions with the binding pocket. Structure-activity relationship (SAR) studies often reveal that one isomer possesses significantly higher potency than the others, highlighting the importance of positional isomerism in lead optimization.[11]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative study. Below are detailed methodologies for key experiments used to characterize and compare trifluoromethylated anilines in a drug discovery setting.
Determination of pKa by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution as a titrant of known concentration is added.
-
Materials: Calibrated pH meter, magnetic stirrer, burette, beaker, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl solution, and the test compound.
-
Procedure:
-
Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Prepare a 1 mM solution of the test compound.
-
Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.
-
Maintain a constant ionic strength throughout the titration using a 0.15 M KCl solution.
-
Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals until the pH reaches 12-12.5 and stabilizes.
-
Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve.
-
Perform the titration in triplicate to ensure accuracy.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Materials: Pooled human liver microsomes, test compound, positive control (e.g., a compound with known metabolic fate), NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), and an LC-MS/MS system for analysis.
-
Procedure:
-
Prepare a working solution of the test compound and positive control.
-
Thaw the liver microsomes on ice and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.[7]
-
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Materials: Receptor preparation (e.g., cell membranes expressing the target receptor), radiolabeled ligand with known affinity for the receptor, unlabeled test compound, wash buffer, glass fiber filters, and a scintillation counter.
-
Procedure:
-
In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC₅₀ value.[12]
-
Visualizing Experimental Workflows
Signaling Pathways and Logical Relationships
The influence of trifluoromethylated anilines on a biological system is ultimately determined by their interaction with specific signaling pathways. The improved properties conferred by the CF₃ group can lead to enhanced modulation of a target, which in turn affects downstream cellular processes.
Conclusion
The positional isomerism of the trifluoromethyl group on an aniline ring is a critical consideration in drug design. Each isomer—ortho, meta, and para—imparts a unique set of physicochemical and pharmacological properties to a molecule. While the para-isomer often exhibits the most significant impact on pKa due to resonance effects, properties like lipophilicity are less affected by the substituent's position. Metabolic stability and biological activity are highly context-dependent and must be evaluated empirically for each new chemical series. By understanding the distinct characteristics of each trifluoromethylaniline isomer and employing rigorous experimental evaluation, researchers can make more informed decisions in the design and optimization of novel therapeutics with improved ADME profiles and enhanced efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. chembk.com [chembk.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of n-Methyl-4-(trifluoromethoxy)aniline: A Comprehensive Guide
For Immediate Reference: In case of spills or exposure, consult the Safety Data and First Aid sections below and contact your institution's Environmental Health and Safety (EHS) office.
This guide provides essential safety and logistical information for the proper handling and disposal of n-Methyl-4-(trifluoromethoxy)aniline, a compound requiring careful management due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.
Safety and Hazard Information
This compound is classified as a hazardous substance. It is toxic if swallowed and can be fatal if it comes into contact with the skin.[1] It is also known to cause skin irritation and serious eye damage.[1] Prolonged or repeated exposure may lead to organ damage.[1]
Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |
Quantitative Toxicity Data for the closely related 4-(trifluoromethoxy)aniline:
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 132 mg/kg[2] |
| Dermal LD50 | Rat | 105 mg/kg |
No established occupational exposure limits (e.g., PEL, TLV) have been identified for this compound.[3]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure risk:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol:
In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Collect the absorbed material and spilled chemical into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Disposal Workflow
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed and approved waste disposal company, which will typically use high-temperature incineration.
Below is a step-by-step workflow for the proper management and disposal of this compound waste within a laboratory setting.
Experimental Protocols for Disposal Preparation:
-
Segregation: At the point of generation, carefully separate waste containing this compound from non-halogenated and other waste streams. This is crucial for proper disposal and can impact disposal costs.
-
Containerization: Use a designated, chemically compatible container for halogenated organic waste. The container must be in good condition, have a secure screw-top cap, and be properly labeled.
-
Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the appropriate hazard pictograms (e.g., toxic, corrosive).
-
Interim Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arranging Disposal: Once the container is full or has reached the institutional time limit for storage, contact your Environmental Health and Safety (EHS) department to arrange for pickup and final disposal by a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash. Contaminated materials, such as gloves and absorbent pads, must also be disposed of as hazardous waste.
References
Essential Safety and Operational Guide for n-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of n-Methyl-4-(trifluoromethoxy)aniline. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. Based on data for the compound and structurally similar aromatic amines and fluorinated compounds, the primary hazards include:
-
Acute Toxicity: Toxic if swallowed and may be harmful in contact with skin or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. All handling of the compound must be performed in a properly functioning fume hood.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridges | Required when working outside of a fume hood or when engineering controls are insufficient. A respiratory protection program, including fit testing, must be in place.[5][6][7][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
- PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
- Weighing: When weighing the liquid, use a balance inside the fume hood or in a ventilated balance enclosure.
- Solution Preparation: When preparing solutions, add the aniline to the solvent slowly to prevent splashing.
- Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and a cleaning agent. For aromatic amines, specialized decontamination solutions are available and should be considered.[3][9][10]
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.
- Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
Spill Response (Small Scale - <100 mL in a Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If safe to do so, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Absorption: Cover the spill with the absorbent material, working from the outside in.
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and cleaning agent.
-
Disposal: Seal and label the waste container for disposal by a licensed waste management company.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste storage area.
-
Final Disposal: Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal company. The recommended disposal method for halogenated organic compounds is high-temperature incineration.
Diagrams
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. acs.org [acs.org]
- 5. 3mcanada.ca [3mcanada.ca]
- 6. 3M Respirator Cartridges [selectsafetysales.com]
- 7. m.youtube.com [m.youtube.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. skcltd.com [skcltd.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. westlab.com [westlab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
